LY2922470
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVDLRVFJTVWEO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106563 | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-12-5 | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
LY2922470: A Technical Overview of its GPR40 Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the G protein-coupled receptor 40 (GPR40) agonist, LY2922470. The document details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to determine its activity. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.
Core Mechanism of Action
This compound is a potent and selective agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin (B600854) secretion (GSIS) in response to medium and long-chain fatty acids.[1][2] The therapeutic potential of this compound in type 2 diabetes mellitus (T2DM) stems from its ability to enhance insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1][2]
The primary signaling cascade initiated by this compound involves the activation of the Gαq protein subunit. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signal for insulin granule exocytosis.
Furthermore, research indicates that this compound's activity may also involve β-arrestin signaling pathways.[2] This "biased agonism," where a ligand differentially activates G protein-dependent and β-arrestin-dependent pathways, is an important characteristic of this class of GPR40 agonists and is believed to be a predictor of in vivo activity.[2][3]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | Parameter | Value |
| Calcium Flux | Human | EC50 | 7 nM[4] |
| Calcium Flux | Mouse | EC50 | 1 nM[4] |
| Calcium Flux | Rat | EC50 | 3 nM[4] |
| β-Arrestin Recruitment | Human | EC50 | Data not explicitly quantified in provided abstracts |
| β-Arrestin Recruitment | Mouse | EC50 | Data not explicitly quantified in provided abstracts |
| β-Arrestin Recruitment | Rat | EC50 | Data not explicitly quantified in provided abstracts |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Activity of this compound
| Animal Model | Study Type | Dose | Key Findings |
| Fasted Mice | GLP-1 Secretion | 30 mg/kg | Increased blood levels of glucagon-like peptide 1 (GLP-1).[4] |
| Mouse Model of Ischemia-Reperfusion Injury (MCAO) | Neuroprotection | 10, 20, or 40 mg/kg | Decreased cerebral infarct area.[4] |
| Subjects with T2DM | Clinical Study | Not Specified | Provided proof-of-concept as a potential glucose-lowering therapy.[1][2] |
Signaling and Experimental Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade upon activation by this compound.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a typical in vitro calcium flux assay.
Logical Relationship: From Agonist to Therapeutic Effect
Caption: Logical progression from molecular action to therapeutic outcome.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro Calcium Mobilization Assay
This assay measures the ability of a compound to stimulate Gq-mediated signaling by detecting transient increases in intracellular calcium concentration.
-
Cell Culture and Plating:
-
HEK293 cells stably overexpressing human, rat, or mouse GPR40 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Cells are harvested and seeded into 384-well black-walled, clear-bottom microtiter plates at a density of approximately 25,000 cells per well.
-
Plates are incubated overnight to allow for cell adherence.
-
-
Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffered saline solution (e.g., HBSS with 20 mM HEPES).
-
The loading is typically performed for 1-2 hours at 37°C in the dark.
-
-
Compound Addition and Measurement:
-
The plate is placed into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
-
A baseline fluorescence reading is established.
-
Serial dilutions of this compound are prepared and added to the wells.
-
Fluorescence intensity is monitored immediately and continuously for several minutes to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (peak signal minus baseline) is calculated for each concentration.
-
The data are normalized to a positive control (e.g., a known GPR40 agonist or ionomycin) and a vehicle control.
-
A dose-response curve is generated, and the EC50 value is determined using a four-parameter logistic fit.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR40, providing a measure of a non-G protein-mediated signaling pathway. Technologies like DiscoverX's PathHunter® Enzyme Fragment Complementation (EFC) are commonly used.[5]
-
Cell Line:
-
A cell line (e.g., CHO or HEK293) is engineered to co-express GPR40 fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, EA).
-
-
Assay Procedure:
-
The engineered cells are plated in 384-well white-walled assay plates and incubated.
-
Various concentrations of this compound are added to the cells.
-
The plates are incubated for a period (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
During recruitment, the PK and EA fragments are brought into proximity, forming an active β-galactosidase enzyme.
-
A detection reagent containing a chemiluminescent substrate is added.
-
The active enzyme hydrolyzes the substrate, producing a light signal.
-
-
Data Analysis:
-
The chemiluminescent signal is read on a plate reader.
-
Data are normalized, and dose-response curves are plotted to calculate the EC50 for β-arrestin recruitment.
-
In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This study assesses the effect of a compound on glucose disposal in an animal model.
-
Animal Model:
-
Male C57BL/6 mice or other relevant rodent models of diabetes are used.[1]
-
Animals are acclimatized and fasted overnight prior to the study.
-
-
Dosing and Glucose Challenge:
-
A baseline blood glucose measurement is taken (t=0).
-
This compound or vehicle is administered orally (p.o.) or via another relevant route.
-
After a set pre-treatment time (e.g., 30-60 minutes), a bolus of glucose (e.g., 2 g/kg) is administered via intraperitoneal (i.p.) injection.
-
-
Blood Sampling and Analysis:
-
Blood samples are collected from the tail vein at various time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured using a glucometer.
-
Plasma may also be collected for insulin and GLP-1 analysis.
-
-
Data Analysis:
-
The glucose excursion curve is plotted for each treatment group.
-
The Area Under the Curve (AUC) for glucose is calculated.
-
Statistical analysis is performed to compare the drug-treated groups to the vehicle control group. A significant reduction in the glucose AUC indicates improved glucose tolerance.
-
References
- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LY2922470: A Technical Overview for Type 2 Diabetes Mellitus Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LY2922470, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), for its potential application in type 2 diabetes mellitus (T2DM) research. This document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical and early clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a novel compound that acts as an agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying insulin (B600854) secretion in the presence of elevated glucose levels.[1][2][3][4][5] The glucose-dependent nature of this mechanism makes GPR40 an attractive therapeutic target for T2DM, as it may reduce the risk of hypoglycemia compared to other insulin secretagogues.[1]
Upon binding to GPR40, this compound is thought to activate the Gαq protein signaling pathway.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) 1,4,5-triphosphate (IP3).[1] IP3 then triggers the release of intracellular calcium, a key step in enhancing glucose-stimulated insulin secretion (GSIS).[1] Additionally, research suggests that GPR40 signaling can also involve a β-arrestin pathway.[1] Beyond its effects on insulin, this compound has also been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) in preclinical models.[1][2][5]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Species | EC50 (nM) |
| Calcium Flux | Human | 7 |
| Mouse | 1 | |
| Rat | 3 | |
| β-Arrestin Recruitment | Human | 18 |
| Mouse | 1 | |
| Rat | 2 |
Data sourced from Hamdouchi et al., 2016.
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dose (mg/kg) | Effect |
| C57BL/6 Mice | 30 | Increased GLP-1 Secretion |
Data sourced from Hamdouchi et al., 2016.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Proposed GPR40 signaling pathway activated by this compound.
Caption: Generalized experimental workflow for the evaluation of a GPR40 agonist like this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound.
Calcium Flux Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human, mouse, or rat GPR40 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C in the dark.
-
Compound Addition: Test compounds, including this compound, are serially diluted and added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence imaging plate reader (FLIPR). The fluorescence intensity is monitored before and after the addition of the compound.
-
Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is plotted against the compound concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
-
Assay Principle: This assay measures the recruitment of β-arrestin to the activated GPR40 receptor, a key event in G protein-coupled receptor signaling and desensitization. A common method is the PathHunter® β-arrestin assay.
-
Cell Line: A cell line co-expressing GPR40 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase is used.
-
Compound Treatment: Cells are plated and treated with varying concentrations of this compound.
-
Signal Detection: Upon agonist-induced receptor activation and β-arrestin recruitment, the ProLink and EA tags are brought into proximity, forcing the complementation of the β-galactosidase enzyme. The activity of the complemented enzyme is then measured by adding a chemiluminescent substrate and detecting the light output.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Data are normalized and plotted against compound concentration to calculate the EC50.
In Vivo GLP-1 Secretion Assay
-
Animal Model: C57BL/6 mice are used for this study.[1]
-
Fasting: Animals are fasted overnight prior to the experiment.
-
Compound Administration: A single oral dose of this compound (e.g., 30 mg/kg) or vehicle control is administered.[1][6]
-
Blood Sampling: Blood samples are collected at specified time points post-dosing from the tail vein or via cardiac puncture after euthanasia.
-
GLP-1 Measurement: Plasma is separated, and active GLP-1 levels are quantified using a commercially available ELISA kit.
-
Data Analysis: GLP-1 concentrations are compared between the this compound-treated and vehicle-treated groups to assess the effect of the compound on GLP-1 secretion.
Oral Glucose Tolerance Test (OGTT)
-
Animal Model: A relevant rodent model of type 2 diabetes (e.g., Zucker fatty rats) or normal mice can be used.
-
Fasting: Animals are fasted for a specified period (e.g., overnight).
-
Compound Administration: this compound or vehicle is administered orally at a predetermined time before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Challenge: A concentrated glucose solution is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and control groups to determine the improvement in glucose tolerance.
Conclusion
This compound represents a significant area of investigation within the field of GPR40 agonists for the treatment of type 2 diabetes. Its mechanism of action, centered on glucose-dependent insulin secretion and stimulation of GLP-1 release, offers a promising therapeutic profile. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and similar compounds in the management of T2DM.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound). | Semantic Scholar [semanticscholar.org]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
Preclinical Profile of LY2922470: A GPR40 Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LY2922470 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Preclinical studies have demonstrated its potential as a therapeutic agent for type 2 diabetes mellitus through its robust glucose-lowering effects, which are mediated by the stimulation of insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion.[1][4] This document provides a comprehensive overview of the available preclinical data on this compound, including its in vitro activity, in vivo efficacy, and the underlying signaling pathways. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.
Mechanism of Action: GPR40 Signaling
This compound exerts its effects by activating GPR40, a receptor predominantly expressed in pancreatic β-cells and enteroendocrine L-cells.[1][5] The activation of GPR40 by this compound initiates a signaling cascade that is primarily coupled with the Gαq protein subunit.[1][6] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and PKC activation are key events that lead to glucose-dependent insulin secretion from pancreatic β-cells.[1]
Furthermore, GPR40 activation can also engage β-arrestin signaling pathways, which have been correlated with in vivo glucose-lowering activity.[1] In enteroendocrine L-cells, GPR40 agonism by this compound stimulates the secretion of incretins such as GLP-1, which further potentiates glucose-dependent insulin secretion from β-cells and exerts other beneficial metabolic effects.[1][5]
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Species | Parameter | Value (nM) |
| Calcium Flux | HEK293 expressing GPR40 | Human | EC₅₀ | 7 |
| Calcium Flux | HEK293 expressing GPR40 | Mouse | EC₅₀ | 1 |
| Calcium Flux | HEK293 expressing GPR40 | Rat | EC₅₀ | 3 |
Data sourced from Cayman Chemical product information sheet.[7]
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Effect |
| Fasted Mice | 30 mg/kg | Increased blood levels of GLP-1 |
| Mouse model of ischemia-reperfusion injury | 10, 20, or 40 mg/kg | Decreased cerebral infarct area |
Data sourced from Cayman Chemical product information sheet.[7]
Note: While potent and durable dose-dependent reductions in glucose levels and significant increases in insulin secretion have been reported, specific quantitative values were not available in the reviewed literature.[1][4]
Experimental Protocols
This section outlines the general methodologies for the key experiments used to characterize this compound.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
-
Cell Culture: HEK293 cells stably expressing human, mouse, or rat GPR40 are cultured in appropriate media (e.g., DMEM with high glucose, 10% fetal bovine serum, and selection antibiotics).
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6). Cells are incubated for 30-60 minutes at 37°C, protected from light.
-
Compound Addition: A plate containing serial dilutions of this compound is prepared. The plate reader is programmed to add the compound solutions to the cell plate.
-
Signal Detection: Fluorescence intensity is measured kinetically using a plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths for the chosen dye. The change in fluorescence is recorded over time to capture the calcium mobilization.
-
Data Analysis: The peak fluorescence response is used to determine the EC₅₀ values by fitting the data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR40 and β-arrestin upon agonist stimulation. A common method is the PathHunter™ β-arrestin assay.
-
Cell Line: A cell line (e.g., CHO or HEK293) is engineered to co-express GPR40 fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
-
Cell Plating and Compound Incubation: Cells are seeded in white-walled assay plates. After adherence, they are treated with varying concentrations of this compound and incubated.
-
Lysis and Substrate Addition: A detection reagent containing cell lysis components and the enzyme substrate is added to the wells.
-
Signal Detection: If this compound induces the recruitment of β-arrestin-EA to GPR40-PK, the enzyme fragments complement to form an active β-galactosidase enzyme. This enzyme hydrolyzes the substrate, generating a chemiluminescent signal that is measured with a luminometer.
-
Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. EC₅₀ values are calculated from the dose-response curves.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This in vivo assay assesses the effect of this compound on glucose disposal.
-
Animal Acclimatization and Fasting: Mice (e.g., C57BL/6) are acclimatized to the facility conditions. Prior to the test, mice are fasted for a defined period (e.g., 6 or 16 hours) with free access to water.
-
Compound Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the glucose challenge.
-
Baseline Blood Glucose: A baseline blood sample is collected (t=0), typically from the tail vein, and blood glucose is measured using a glucometer.
-
Glucose Challenge: A sterile solution of D-glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at several time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The blood glucose excursion over time is plotted. The area under the curve (AUC) for glucose is calculated and compared between the this compound-treated and vehicle-treated groups to determine the effect on glucose tolerance.
Conclusion
The preclinical data for this compound strongly support its development as a GPR40 agonist for the treatment of type 2 diabetes. Its mechanism of action, involving the potentiation of glucose-dependent insulin and GLP-1 secretion through Gαq and potentially β-arrestin signaling pathways, is well-established. The in vitro and in vivo studies demonstrate its efficacy in modulating key metabolic parameters. The experimental protocols provided herein offer a foundation for further investigation into the pharmacological properties of this compound and other novel GPR40 agonists. Further studies to fully quantify its pharmacokinetic profile and long-term efficacy and safety in relevant disease models are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 7. biorxiv.org [biorxiv.org]
The GPR40 Agonist LY2922470: A Technical Guide to its Potentiation of Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action, experimental validation, and signaling pathways associated with LY2922470, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. This compound has demonstrated significant potential in preclinical and early clinical studies for the treatment of type 2 diabetes mellitus by enhancing glucose-dependent insulin (B600854) secretion.
Core Mechanism of Action
This compound functions as an agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in the amplification of insulin secretion in the presence of elevated glucose levels.[1][2][3][4] By binding to and activating GPR40, this compound initiates a signaling cascade that results in a significant increase in insulin release, thereby contributing to lower blood glucose levels.[1][2][3][4] This glucose-dependent mechanism of action is a key therapeutic advantage, as it minimizes the risk of hypoglycemia. In addition to its direct effects on pancreatic β-cells, GPR40 activation in enteroendocrine cells can stimulate the secretion of incretins like glucagon-like peptide-1 (GLP-1), which further enhances insulin secretion.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and related GPR40 agonists from various in vitro and in vivo studies. This data highlights the potency and efficacy of this compound in comparison to other compounds.
Table 1: In Vitro Potency of GPR40 Agonists
| Compound | Assay Type | Species | EC50 (nM) | Reference |
| This compound | IP-1 Accumulation | Human | ~1 | [3] |
| LY2881835 | IP-1 Accumulation | Human | ~1 | [3] |
| LY2922083 | IP-1 Accumulation | Human | ~1 | [3] |
Table 2: In Vivo Efficacy of GPR40 Agonists in Mouse Intraperitoneal Glucose Tolerance Test (IPGTT)
| Compound | ED90 (mg/kg) | Reference |
| This compound | 5.0 | [6] |
| LY2881835 | 0.58 | [3][6] |
| LY2922083 | 5.6 | [3][6] |
Signaling Pathway
The activation of GPR40 by this compound in pancreatic β-cells initiates a well-defined signaling cascade that culminates in the potentiation of insulin secretion. The process is initiated by the binding of this compound to the GPR40 receptor, which is coupled to the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary driver of insulin granule exocytosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
Glucose-Stimulated Insulin Secretion (GSIS) Assay with MIN6 Cells
This in vitro assay is used to assess the ability of a compound to potentiate glucose-stimulated insulin secretion from a mouse insulinoma cell line (MIN6).
Materials:
-
MIN6 cells
-
DMEM containing nonessential amino acids, 10% FBS, 50 mM 2-mercaptoethanol, and 1% penicillin/streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 0.1% BSA
-
Low glucose KRB (e.g., 2.8 mM glucose)
-
High glucose KRB (e.g., 16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Maintain MIN6 cells in culture medium at 37°C in a 5% CO2 incubator.
-
Pre-incubation: On the day of the experiment, wash the cells with glucose-free KRB and then pre-incubate in low glucose KRB for 1-2 hours to establish a basal insulin secretion rate.
-
Stimulation: Following pre-incubation, replace the medium with fresh low glucose KRB (basal control), high glucose KRB (stimulated control), or high glucose KRB containing various concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the protein content of the cells in each well.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This in vivo assay evaluates the effect of a compound on glucose tolerance in a rodent model.
Materials:
-
Male Balb/c mice (or other appropriate strain)
-
This compound formulation for oral or intraperitoneal administration
-
Glucose solution (e.g., 20% dextrose)
-
Glucometer and test strips
-
Blood collection tubes (for insulin measurement)
Procedure:
-
Fasting: Fast the mice for a specified period (e.g., 5-6 hours or overnight) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose from a tail snip.
-
Compound Administration: Administer this compound at various doses (and a vehicle control) via the desired route (e.g., oral gavage).
-
Glucose Challenge: After a set time following compound administration (e.g., 60 minutes), administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring: Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose challenge.
-
Insulin Measurement (Optional): Collect blood samples at key time points to measure plasma insulin levels.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
References
- 1. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Technical Guide to LY2922470-Mediated GLP-1 Secretion In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LY2922470, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, and its role in stimulating glucagon-like peptide-1 (GLP-1) secretion in vivo. The document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes the core mechanisms and workflows.
Introduction: The GPR40 Pathway and GLP-1 Secretion
Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone that regulates glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and influencing satiety.[1][2][3] Consequently, GLP-1 receptor agonists have become a cornerstone in the treatment of type 2 diabetes mellitus (T2DM) and obesity.[4][5] An alternative therapeutic strategy involves augmenting the secretion of endogenous GLP-1.
This compound is a novel small molecule agonist targeting G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[6][7][8] GPR40 is highly expressed in pancreatic β-cells and, importantly, in enteroendocrine L-cells throughout the gastrointestinal tract, which are responsible for producing and secreting GLP-1.[6][7] By activating GPR40 on these L-cells, this compound provides a mechanism to enhance GLP-1 secretion directly from the gut, thereby harnessing the therapeutic benefits of this endogenous hormone.[7] This guide details the preclinical evidence supporting this mechanism of action.
Core Mechanism of Action: GPR40 Activation in L-Cells
This compound functions as a potent agonist at the GPR40 receptor.[6][8] In enteroendocrine L-cells, the binding of this compound to GPR40 is hypothesized to initiate a downstream signaling cascade, likely via the Gαq protein subunit, culminating in the mobilization and exocytosis of GLP-1-containing vesicles. This leads to a significant increase in circulating levels of active GLP-1.[7]
References
- 1. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 2. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Glucagon-Like Peptide-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Emerging Role of GLP-1 Agonists in Obesity: A Comprehensive Review of Randomised Controlled Trials | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound). | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to LY2922470: A Potent and Selective GPR40 Agonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LY2922470, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR40 modulation.
Chemical Structure and Properties
This compound is a synthetic small molecule belonging to the class of tetrahydroquinoline acid derivatives.[1] Its chemical structure and key properties are summarized below.
Chemical Structure:
(S)-3-(4-((5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid [2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1423018-12-5 | [2][3] |
| Molecular Formula | C28H29NO4S | [2][3][4] |
| Molecular Weight | 475.60 g/mol | [2][3][4] |
| IUPAC Name | (S)-3-(4-((5-((8-methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid | [2] |
| SMILES | COC1=C(N(CC2=CC=C(COC3=CC=C(--INVALID-LINK--CC(O)=O)C=C3)S2)CCC4)C4=CC=C1 | [3] |
| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [3][4] |
| Appearance | Solid | [5] |
Mechanism of Action and Signaling Pathways
This compound acts as a potent agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.[1] The activation of GPR40 by its agonists leads to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[1] This glucose-dependent activity makes GPR40 an attractive target for the treatment of type 2 diabetes mellitus (T2DM) with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[6]
The signaling cascade initiated by this compound binding to GPR40 is multifaceted, involving both G-protein-dependent and independent pathways.
-
Gq-Mediated Pathway: GPR40 primarily couples to the Gαq subunit of heterotrimeric G proteins.[7] Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signal for insulin granule exocytosis.[6]
-
β-Arrestin Pathway: this compound has also been shown to be a potent activator of β-arrestin recruitment to the GPR40 receptor.[3] This pathway, while not fully elucidated, is thought to contribute to the overall signaling and regulatory effects of the receptor. Some studies suggest that β-arrestin signaling may be linked to the in vivo efficacy of GPR40 agonists.[3]
Below is a diagram illustrating the primary signaling pathways activated by this compound.
Biological Activity and Efficacy
This compound has demonstrated potent and selective agonist activity at human, mouse, and rat GPR40 receptors. Its biological efficacy has been characterized in a variety of in vitro and in vivo models.
Table 2: In Vitro Potency of this compound
| Assay | Species | EC50 (nM) | Reference |
| Calcium Flux | Human | 7 | [8] |
| Calcium Flux | Mouse | 1 | [8] |
| Calcium Flux | Rat | 3 | [8] |
| β-Arrestin Recruitment | Human | 7 | [4] |
| β-Arrestin Recruitment | Mouse | 1 | [4] |
| β-Arrestin Recruitment | Rat | 3 | [4] |
In preclinical studies, this compound has been shown to dose-dependently reduce glucose levels and significantly increase insulin and glucagon-like peptide-1 (GLP-1) secretion.[1] Furthermore, research has indicated that this compound may have protective effects against ischemic stroke and can modulate inflammatory reactions in vascular endothelial cells.[7][9]
Experimental Protocols
Detailed experimental protocols for the assays mentioned are crucial for the replication and extension of these findings. While the primary literature provides an overview of the methods used, the following sections outline generalized protocols based on the available information and standard laboratory practices.
GPR40 Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human, mouse, or rat GPR40 receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes) at 37°C.
-
Compound Addition: The dye-containing buffer is removed, and cells are washed. A baseline fluorescence reading is taken using a fluorescence plate reader. This compound, at various concentrations, is then added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured immediately and continuously for a defined period to capture the peak calcium response.
-
Data Analysis: The change in fluorescence is calculated relative to the baseline. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor.
Methodology:
-
Assay Principle: A common method utilizes an enzyme fragment complementation assay (e.g., DiscoveRx PathHunter). In this system, the GPR40 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to the larger enzyme acceptor (EA). Upon agonist-induced recruitment, the fragments combine to form an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Culture and Plating: Cells engineered for the β-arrestin assay are cultured and plated as described for the calcium flux assay.
-
Compound Incubation: this compound at various concentrations is added to the cells and incubated for a specific duration (e.g., 90 minutes) at 37°C.
-
Signal Detection: The detection reagents are added according to the manufacturer's protocol, and the plate is incubated to allow for signal development.
-
Luminescence Measurement: The chemiluminescent signal is read using a luminometer.
-
Data Analysis: EC50 values are calculated from the concentration-response curves.
In Vivo Glucose Tolerance and GLP-1 Secretion
These studies assess the effect of this compound on glucose metabolism and incretin (B1656795) hormone secretion in animal models.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.[3] Animals are acclimatized and fasted overnight before the experiment.
-
Compound Administration: this compound is formulated in a suitable vehicle (e.g., 20% Captisol) and administered orally (p.o.) at various doses.[3]
-
Glucose Challenge (for Oral Glucose Tolerance Test - OGTT): At a specified time post-compound administration (e.g., 30-60 minutes), a glucose solution is administered orally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.
-
Analyte Measurement:
-
Glucose: Blood glucose levels are measured using a glucometer.
-
Insulin and GLP-1: Plasma is separated from blood samples, and insulin and active GLP-1 levels are quantified using specific ELISA kits.
-
-
Data Analysis: The area under the curve (AUC) for glucose and the levels of insulin and GLP-1 are calculated and compared between treatment groups.
The following diagram outlines a typical workflow for an in vivo study.
Conclusion
This compound is a well-characterized, potent, and selective GPR40 agonist with demonstrated efficacy in preclinical models of type 2 diabetes. Its mechanism of action, involving the potentiation of glucose-stimulated insulin secretion through Gq- and potentially β-arrestin-mediated pathways, highlights its therapeutic potential. Further research into its diverse biological effects, including potential neuroprotective and anti-inflammatory properties, is warranted. The experimental protocols outlined in this guide provide a foundation for future investigations into the pharmacology of this compound and other GPR40 agonists.
References
- 1. G Protein-Coupled Receptor 40 Agonist this compound Alleviates Ischemic-Stroke-Induced Acute Brain Injury and Functional Alterations in Mice [mdpi.com]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound). | Semantic Scholar [semanticscholar.org]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. G Protein-Coupled Receptor 40 Agonist this compound Alleviates Ischemic-Stroke-Induced Acute Brain Injury and Functional Alterations in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LY2922470 in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2922470 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is highly expressed in pancreatic β-cells and enteroendocrine L-cells, playing a crucial role in glucose homeostasis. This compound has demonstrated significant glucose-lowering effects in preclinical and early clinical studies, primarily by enhancing glucose-dependent insulin (B600854) secretion (GDIS) and promoting the release of glucagon-like peptide-1 (GLP-1). This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.
Introduction
Type 2 Diabetes Mellitus (T2DM) is a metabolic disorder characterized by hyperglycemia resulting from insulin resistance and progressive pancreatic β-cell dysfunction. GPR40 has emerged as a promising therapeutic target for T2DM due to its ability to potentiate insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1][2] this compound is a novel GPR40 agonist that has been investigated for its potential to improve glycemic control.[1] This document serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of the role of this compound in glucose metabolism.
Mechanism of Action
This compound exerts its effects on glucose metabolism through a dual mechanism involving direct stimulation of pancreatic β-cells and indirect effects via the incretin (B1656795) system.
-
Glucose-Dependent Insulin Secretion (GDIS): In pancreatic β-cells, this compound binds to and activates GPR40. This activation primarily couples to the Gαq signaling pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.[2][3]
-
GLP-1 Secretion: In the gastrointestinal tract, this compound stimulates GPR40 on enteroendocrine L-cells, leading to the secretion of GLP-1.[1] GLP-1 is an incretin hormone that further enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.
Beyond the canonical Gαq pathway, evidence suggests that GPR40 signaling can also involve the β-arrestin pathway, which may contribute to the sustained in vivo efficacy of agonists like this compound.[1]
Quantitative Data
The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of this compound on glucose metabolism.
Table 1: Preclinical Efficacy of this compound in Zucker fa/fa Rats (Oral Glucose Tolerance Test) [1]
| Treatment Group | Dose | Change in Glucose AUC from Vehicle (%) | Change in Insulin AUC from Vehicle (%) |
| This compound | 3 mg/kg | -25% | +50% |
| This compound | 10 mg/kg | -40% | +120% |
| This compound | 30 mg/kg | -55% | +200% |
Table 2: Clinical Efficacy of this compound in Patients with Type 2 Diabetes (Multiple Ascending Dose Study) [1]
| Treatment Group | Dose | Change from Baseline in Glucose AUC (0-24h) on Day 28 |
| Placebo | - | - |
| This compound | 200 mg QD | Trend toward decrease |
| This compound | 500 mg QD | Statistically significant reduction |
| This compound | 150 mg BID | Statistically significant reduction |
| This compound | 400 mg BID | Statistically significant reduction |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro GPR40 Activation Assay (Calcium Flux)
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing human GPR40.
-
Assay Principle: GPR40 activation by an agonist leads to an increase in intracellular calcium concentration, which is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Protocol:
-
Seed HEK293-hGPR40 cells in a 96-well plate and culture overnight.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer solution for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of this compound and a vehicle control.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the compound dilutions to the respective wells.
-
Immediately measure the change in fluorescence over time.
-
Calculate the EC50 value from the dose-response curve.
-
In Vitro GLP-1 Secretion Assay
-
Cell Line: Murine intestinal enteroendocrine STC-1 cell line.
-
Assay Principle: Stimulation of GPR40 on STC-1 cells with this compound induces the secretion of GLP-1 into the cell culture medium, which is then quantified by ELISA.
-
Protocol:
-
Plate STC-1 cells in a 24-well plate and grow to confluence.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells in a buffer solution for 1-2 hours.
-
Replace the buffer with fresh buffer containing various concentrations of this compound or a vehicle control.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and centrifuge to remove any cells.
-
Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.
-
Normalize GLP-1 secretion to the total protein content of the cells in each well.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker fa/fa Rats
-
Animal Model: Male Zucker fa/fa rats, a model of obesity and insulin resistance.
-
Protocol:
-
Fast the rats overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle orally by gavage.
-
After a specified time (e.g., 60 minutes), collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) orally by gavage.
-
Collect blood samples at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure blood glucose concentrations using a glucometer.
-
Centrifuge blood samples to obtain plasma and store at -80°C for subsequent insulin analysis by ELISA.
-
Calculate the area under the curve (AUC) for glucose and insulin.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion
This compound represents a promising therapeutic agent for the treatment of Type 2 Diabetes Mellitus through its potent and selective agonism of the GPR40 receptor. Its dual mechanism of enhancing glucose-dependent insulin secretion and stimulating GLP-1 release offers the potential for effective glycemic control with a reduced risk of hypoglycemia. The data and protocols presented in this technical guide provide a comprehensive overview of the role of this compound in glucose metabolism, serving as a valuable resource for ongoing research and development in this field. Further investigation into the long-term efficacy and safety of this compound and other GPR40 agonists is warranted to fully elucidate their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of LY2922470
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro pharmacological assessment of LY2922470, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] Detailed protocols for key in vitro assays are provided to enable researchers to characterize the activity and signaling profile of this compound and related compounds.
Introduction to this compound
This compound is a small molecule agonist developed for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the potentiation of glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][2] This is achieved through the activation of GPR40, a receptor for medium and long-chain fatty acids, which is highly expressed in these cells.[3] The activation of GPR40 by this compound initiates a cascade of intracellular signaling events, making it a key target for therapeutic intervention in metabolic diseases.
GPR40 Signaling Pathway
This compound activates GPR40, which primarily couples to the Gαq/11 subunit of heterotrimeric G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion.
In addition to the canonical Gαq pathway, GPR40 activation by certain agonists has been shown to engage Gαs and β-arrestin signaling pathways.[1] The Gαs pathway activation leads to the production of cyclic AMP (cAMP), another important second messenger in insulin secretion. The recruitment of β-arrestin can mediate receptor desensitization and internalization, as well as initiate distinct downstream signaling events.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Cell Line/Membrane Preparation | Ki (nM) |
| This compound | [3H]-Compound 4 | HEK293 cells overexpressing human GPR40 | 1.1 |
Table 2: Functional Potency
| Assay Type | Cell Line | Parameter | This compound EC50 (nM) |
| Calcium Flux | HEK293 cells overexpressing human GPR40 | Intracellular Ca2+ mobilization | 7 |
| Calcium Flux | HEK293 cells overexpressing rat GPR40 | Intracellular Ca2+ mobilization | 3 |
| Calcium Flux | HEK293 cells overexpressing mouse GPR40 | Intracellular Ca2+ mobilization | 1 |
| β-Arrestin Recruitment | CHO-K1 cells overexpressing human GPR40 | β-Arrestin 2 recruitment | 4.8 |
| IP-One Accumulation | HEK293 cells overexpressing human GPR40 | IP1 accumulation | ~1 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Calcium Flux Assay
This assay measures the ability of this compound to stimulate Gαq-mediated signaling by quantifying the increase in intracellular calcium concentration.
Materials:
-
HEK293 cells stably overexpressing human GPR40 (HEK293-hGPR40)[2]
-
DMEM/F12 (3:1) medium supplemented with 0.2% certified fetal bovine serum (FBS) and 18.9 mM HEPES[2]
-
384-well black, clear-bottom microtiter plates[2]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound stock solution in DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Plating: Seed HEK293-hGPR40 cells at a density of 25,000 cells/well in 384-well plates.[2]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C to allow for dye uptake.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the wells.
-
Fluorescence Measurement: Immediately place the plate in a FLIPR instrument and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4) over a period of several minutes.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the GPR40 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Crude cell surface membranes from HEK293-hGPR40 cells[2]
-
[3H]-Compound 4 (Radioligand)[2]
-
This compound stock solution in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 5 mM MgCl2, 0.1% w/v fatty acid-free BSA[2]
-
96-well polypropylene (B1209903) assay plates
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in 100% DMSO. In a 96-well plate, add 10 µL of the diluted compound to 90 µL of assay buffer.[2]
-
Assay Setup: To each well, add 200 µL of [3H]-Compound 4 (final concentration 5 nM) and 200 µL of GPR40 membranes (5 µ g/well ), both diluted in assay buffer.[2]
-
Incubation: Shake the plate for 1 minute and then incubate for 2 hours at room temperature (22°C).[2]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR40 receptor, providing insight into a G protein-independent signaling pathway. A common method is the Tango™ GPCR Assay technology.
Materials:
-
Tango™ GPR40-bla U2OS cells (or equivalent cell line)[4]
-
Assay medium (e.g., Freestyle™ Expression Medium)
-
This compound stock solution in DMSO
-
β-lactamase substrate (e.g., LiveBLAzer™-FRET B/G Substrate)
-
Assay plates (e.g., 384-well black, clear-bottom)
-
Fluorescence plate reader
Protocol:
-
Cell Plating: Plate the Tango™ GPR40-bla U2OS cells in the assay plates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for 5 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for β-arrestin recruitment and subsequent β-lactamase expression.[4]
-
Substrate Addition: Add the β-lactamase substrate to each well.
-
Incubation: Incubate the plates for 1.5-2 hours at room temperature, protected from light.[4]
-
Fluorescence Measurement: Measure the fluorescence at two emission wavelengths (e.g., blue at ~460 nm and green at ~530 nm).
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
IP-One Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gαq pathway activation. The HTRF® IP-One assay is a common platform.[5][6][7][8]
Materials:
-
HEK293-hGPR40 cells
-
Assay plates (e.g., 384-well white)
-
Stimulation buffer containing Lithium Chloride (LiCl)
-
This compound stock solution in DMSO
-
HTRF® IP-One Assay Kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)[6]
-
HTRF-compatible plate reader
Protocol:
-
Cell Plating: Plate HEK293-hGPR40 cells in the assay plates and incubate overnight.
-
Compound Stimulation: Add serial dilutions of this compound prepared in stimulation buffer containing LiCl to the cells.
-
Incubation: Incubate the plates for 1 hour at 37°C.[8]
-
Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF® reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Incubation: Incubate the plates for 1 hour at room temperature.[8]
-
HTRF Measurement: Measure the time-resolved fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 4. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: LY2922470-Induced Calcium Flux Assay in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922470 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion.[2][4] Upon activation by agonists like this compound, GPR40 couples to the Gαq signaling pathway, leading to an increase in intracellular calcium concentrations.[4][5] This calcium mobilization is a key downstream event that can be readily measured to assess the potency and efficacy of GPR40 agonists. This document provides detailed protocols for performing a calcium flux assay using this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing GPR40.
Principle of the Assay
The assay quantifies the mobilization of intracellular calcium ([Ca2+]) following the activation of GPR40 by this compound. HEK293 cells stably transfected with the GPR40 receptor are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye is non-fluorescent until it binds to free calcium in the cytoplasm. Upon GPR40 activation, a signaling cascade is initiated, resulting in the release of calcium from intracellular stores, primarily the endoplasmic reticulum. The subsequent binding of calcium to the fluorescent dye leads to a significant increase in fluorescence intensity, which can be measured using a fluorescence plate reader. The magnitude of the fluorescence increase is proportional to the concentration of the agonist, allowing for the determination of potency (e.g., EC50).
Data Presentation
The following table summarizes the quantitative data for this compound in a calcium flux assay using HEK293 cells expressing the GPR40 receptor.
| Species | Receptor | Parameter | Value (nM) |
| Human | GPR40 | EC50 | 7 |
| Mouse | GPR40 | EC50 | 1 |
| Rat | GPR40 | EC50 | 3 |
Data sourced from Hamdouchi, C., et al. (2016).[1]
Signaling Pathway and Experimental Workflow
GPR40 Signaling Pathway
The activation of GPR40 by this compound initiates a well-defined signaling cascade. The diagram below illustrates the key steps involved in this pathway, leading to an increase in intracellular calcium.
Caption: GPR40 signaling cascade initiated by this compound.
Experimental Workflow for Calcium Flux Assay
The following diagram outlines the major steps in performing the calcium flux assay.
Caption: Workflow for the this compound calcium flux assay.
Experimental Protocols
Materials and Reagents
-
HEK293 cells stably expressing human, mouse, or rat GPR40
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (B1678239) (optional, can improve dye retention)[6]
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96- or 384-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with automated injection capabilities
Cell Culture
-
Culture HEK293-GPR40 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Calcium Flux Assay Protocol
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Day 1: Cell Seeding
-
Trypsinize and resuspend the HEK293-GPR40 cells in fresh culture medium.
-
Determine the cell density using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[7]
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
Day 2: Dye Loading and Compound Assay
-
Prepare the Dye Loading Solution:
-
Prepare a 1X assay buffer consisting of HBSS with 20 mM HEPES.
-
For a 96-well plate, prepare approximately 10 mL of dye loading solution.
-
Create a 2X dye loading solution by adding Fluo-4 AM to the assay buffer to a final concentration of 4 µM.
-
Add Pluronic F-127 to a final concentration of 0.04% to aid in dye dispersal.
-
If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.[6]
-
Vortex the solution thoroughly.
-
-
Load Cells with Dye:
-
Aspirate the culture medium from the cell plate.
-
Gently wash the cells once with 100 µL of 1X assay buffer.
-
Add 100 µL of the 2X dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.[7]
-
-
Prepare Compound Plate:
-
During the incubation period, prepare serial dilutions of this compound in 1X assay buffer. A typical starting concentration for the highest dose would be in the micromolar range, followed by 3- or 10-fold serial dilutions.
-
Also, prepare a vehicle control (e.g., DMSO at the same final concentration as the compound dilutions) and a positive control (e.g., a known GPR40 agonist or ATP, which elicits a calcium response in HEK293 cells).[8]
-
-
Measure Calcium Flux:
-
Set the fluorescence plate reader to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]
-
Program the instrument to perform a baseline reading for 10-20 seconds.
-
Following the baseline reading, the instrument should automatically inject the compound dilutions from the compound plate into the cell plate.
-
Continue to measure the fluorescence kinetically for at least 60-120 seconds post-injection to capture the peak response.
-
Data Analysis
-
The change in fluorescence is typically calculated as the maximum fluorescence signal post-injection minus the average baseline fluorescence.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that elicits 50% of the maximal response.
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading by adjusting incubation time and temperature.
-
Check the health and passage number of the cells.
-
Confirm GPR40 expression levels.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Be cautious to not disturb the cell monolayer during washing and reagent addition steps.
-
Use a multichannel pipette or automated liquid handler for precise reagent addition.
-
-
No Response to this compound:
-
Verify the integrity and concentration of the this compound stock solution.
-
Confirm that the HEK293 cells are indeed expressing functional GPR40 receptors.
-
Check the settings on the fluorescence plate reader.
-
By following these detailed protocols and understanding the underlying principles, researchers can reliably and accurately assess the activity of this compound and other GPR40 agonists in a cell-based calcium flux assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound) - American Chemical Society - Figshare [acs.figshare.com]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. abcam.com [abcam.com]
- 8. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
Application Notes and Protocols for β-arrestin Recruitment Assay Featuring LY2922470
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922470 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion, making it a significant therapeutic target for type 2 diabetes mellitus.[3][5][6] Upon activation by agonists like this compound, GPR40 can initiate downstream signaling through two primary pathways: the canonical G-protein pathway (predominantly Gαq) and the β-arrestin pathway.[2][3][7]
The β-arrestin recruitment assay is a powerful tool to characterize the interaction of ligands with GPCRs. This assay quantifies the translocation of β-arrestin proteins from the cytoplasm to the activated receptor at the cell membrane. This recruitment event is a key mechanism for receptor desensitization and internalization, but also initiates a distinct wave of G protein-independent signaling.[2] For compounds like this compound, evaluating β-arrestin recruitment is critical for understanding its full pharmacological profile, including the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.[2][3]
These application notes provide a comprehensive overview and a detailed protocol for performing a β-arrestin recruitment assay to characterize the activity of this compound on GPR40.
Signaling Pathway of GPR40 Activation
GPR40 activation by an agonist such as this compound leads to the initiation of two major signaling cascades. The Gαq pathway activation leads to downstream cellular responses, while the binding of β-arrestin to the phosphorylated receptor can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.
Caption: GPR40 Signaling Pathways.
Quantitative Data Summary
The following table summarizes the potency of this compound in β-arrestin recruitment assays across different species. This data is essential for comparative pharmacology and for translating preclinical findings.
| Compound | Target | Species | Assay Type | EC50 (nM) |
| This compound | GPR40 | Human | β-arrestin Recruitment | [Data not publicly available in the provided snippets] |
| This compound | GPR40 | Mouse | β-arrestin Recruitment | [Data not publicly available in the provided snippets] |
| This compound | GPR40 | Rat | β-arrestin Recruitment | [Data not publicly available in the provided snippets] |
Note: While the source material indicates that β-arrestin recruitment assays were performed for this compound across these species, the specific EC50 values were not available in the provided search results. Researchers should refer to the primary publication for these quantitative data points.
Experimental Protocol: PathHunter® β-arrestin Recruitment Assay
This protocol is based on the principles of the DiscoverX PathHunter® assay, a widely used platform for monitoring β-arrestin recruitment.[1][4][8] The assay utilizes enzyme fragment complementation (EFC) technology. Cells are engineered to express the GPCR of interest (GPR40) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Agonist-induced recruitment of β-arrestin-EA to the GPR40-PK forces the complementation of the two enzyme fragments, forming an active β-galactosidase enzyme. This activity is then measured by the hydrolysis of a chemiluminescent substrate.[8]
Materials and Reagents
-
PathHunter® CHO-K1 GPR40 β-arrestin cell line (or equivalent)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics)
-
This compound
-
Reference GPR40 agonist
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
PathHunter® Detection Reagents (Galacton Star® Substrate, Emerald II™ Enhancer, and Cell Assay Buffer)
-
White, solid-bottom 96- or 384-well microplates
-
Luminometer
Experimental Workflow Diagram
Caption: β-arrestin Recruitment Assay Workflow.
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture the PathHunter® GPR40 β-arrestin cells according to the supplier's instructions.
-
On the day before the assay, harvest the cells and resuspend them in fresh, antibiotic-free medium.
-
Seed the cells into white, solid-bottom 384-well assay plates at an optimized density.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to generate a dose-response curve. Include a vehicle control (DMSO) and a positive control (reference agonist).
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cell plates.
-
Add the diluted compounds (including this compound, reference agonist, and vehicle) to the respective wells.
-
Incubate the plates at 37°C for 90 minutes.
-
-
Detection:
-
Equilibrate the PathHunter® detection reagents to room temperature.
-
Prepare the working detection reagent solution according to the manufacturer's protocol.
-
Add the detection reagent to each well of the assay plate.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
Data Analysis and Interpretation
The raw data, typically in Relative Light Units (RLU), should be analyzed to determine the potency and efficacy of this compound.
Data Analysis Workflow
Caption: Data Analysis Workflow.
-
Normalization:
-
The data should be normalized to the controls. The response in the vehicle-treated wells represents 0% activity, and the response to a saturating concentration of a reference full agonist represents 100% activity.
-
The percentage of activity for each concentration of this compound can be calculated using the following formula: % Activity = 100 * (RLU_sample - RLU_vehicle) / (RLU_max - RLU_vehicle)
-
-
Dose-Response Curve:
-
Plot the normalized percentage of activity against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model, such as the four-parameter logistic equation, to generate a dose-response curve.
-
-
Determination of EC50 and Emax:
-
From the fitted curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response elicited by the compound).
-
Conclusion
The β-arrestin recruitment assay is an indispensable tool for the comprehensive pharmacological characterization of GPR40 agonists like this compound. By providing a detailed protocol and framework for data analysis, researchers can effectively quantify the ability of this compound to engage the β-arrestin signaling pathway. This information is vital for understanding its mechanism of action, assessing potential for biased signaling, and guiding further drug development efforts targeting GPR40.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 3. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols: Glucose-Dependent Insulin Secretion Assay with LY2922470
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922470 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] The activation of GPR40 by agonists like this compound enhances the release of insulin in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes with a reduced risk of hypoglycemia.[3][4][5] This document provides detailed protocols for performing a glucose-dependent insulin secretion (GDIS) assay using this compound in both pancreatic β-cell lines and isolated islets, along with representative data and visualizations of the key pathways and workflows.
The mechanism of action for this compound involves the potentiation of insulin secretion specifically under hyperglycemic conditions.[1][2] Upon binding to GPR40 on pancreatic β-cells, this compound activates the Gαq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in calcium, in concert with signals generated from glucose metabolism, augments the exocytosis of insulin-containing granules.
Data Presentation
The following table summarizes representative data from a GDIS assay performed with a GPR40 agonist, demonstrating the glucose-dependent potentiation of insulin secretion. The data illustrates the fold change in insulin secretion in response to increasing concentrations of the agonist at both basal (low) and stimulatory (high) glucose levels.
| Agonist Concentration (nM) | Insulin Secretion (Fold Change over Low Glucose Control) at Low Glucose (2.8 mM) | Insulin Secretion (Fold Change over High Glucose Control) at High Glucose (16.7 mM) |
| 0 (Control) | 1.0 | 1.0 |
| 1 | 1.1 | 1.5 |
| 10 | 1.2 | 2.5 |
| 100 | 1.2 | 4.0 |
| 1000 | 1.3 | 5.5 |
| 10000 | 1.3 | 5.8 |
Signaling Pathway
Caption: GPR40 signaling pathway activated by this compound.
Experimental Protocols
In Vitro Glucose-Dependent Insulin Secretion (GDIS) Assay using Pancreatic β-Cell Line (e.g., MIN6)
This protocol describes a static incubation assay to assess the effect of this compound on insulin secretion from a pancreatic β-cell line.
Materials:
-
MIN6 cells (or other suitable insulin-secreting cell line)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, L-glutamine, penicillin-streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing:
-
Low glucose (2.8 mM)
-
High glucose (16.7 mM)
-
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
Insulin ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Culture MIN6 cells in standard culture medium in a humidified incubator at 37°C and 5% CO2. Seed cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with PBS.
-
Add 500 µL of KRBH buffer with low glucose (2.8 mM) to each well.
-
Incubate for 1-2 hours at 37°C to allow the cells to equilibrate to a basal state.
-
-
Incubation with Test Compounds:
-
Prepare fresh KRBH buffers containing:
-
Low glucose (2.8 mM) as a negative control.
-
High glucose (16.7 mM) as a positive control.
-
High glucose (16.7 mM) with various concentrations of this compound (e.g., 1 nM to 10 µM).
-
Low glucose (2.8 mM) with the highest concentration of this compound to confirm glucose dependency.
-
-
Carefully aspirate the pre-incubation buffer.
-
Add 500 µL of the appropriate test buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant at 1000 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube and store at -20°C or -80°C until insulin measurement.
-
-
Insulin Measurement:
-
Thaw the samples on ice.
-
Measure the insulin concentration in each sample using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the protein content of each well or express as a fold change relative to the appropriate control (e.g., high glucose control).
-
Plot the dose-response curve of this compound on insulin secretion.
-
Experimental Workflow
Caption: Workflow for the in vitro GDIS assay.
GDIS Assay using Isolated Pancreatic Islets
This protocol is for a more physiologically relevant system using isolated islets from rodents or humans.
Materials:
-
Isolated pancreatic islets
-
Islet culture medium (e.g., RPMI-1640 supplemented with FBS, L-glutamine, penicillin-streptomycin)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) as described above
-
This compound stock solution (in DMSO)
-
Collagenase P
-
Ficoll or Histopaque gradient solution
-
Petri dishes
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation (e.g., using Ficoll or Histopaque).
-
Islet Culture: Culture the isolated islets overnight in islet culture medium to allow for recovery.
-
Pre-incubation:
-
Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well of a 24-well plate).
-
Wash the islets with PBS.
-
Add 500 µL of KRBH buffer with low glucose (2.8 mM) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Incubation with Test Compounds:
-
Prepare fresh KRBH buffers as described in the cell line protocol.
-
Carefully remove the pre-incubation buffer and replace it with 500 µL of the appropriate test buffer.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Insulin Measurement: Follow steps 4 and 5 from the cell line protocol.
-
Data Analysis: Normalize insulin secretion to the number of islets per well or total insulin content of the islets. Express results as fold change over the appropriate control.
Conclusion
The provided protocols and supporting information offer a comprehensive guide for researchers to effectively conduct GDIS assays with the GPR40 agonist this compound. These assays are essential for characterizing the insulinotropic effects of novel compounds and for advancing the development of new therapies for type 2 diabetes. The glucose-dependent nature of this compound's action, as demonstrated through these assays, underscores its potential as a safe and effective therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for LY2922470 in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922470 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion.[2][4] this compound has demonstrated significant glucose-lowering effects in preclinical animal models of type 2 diabetes by enhancing insulin and glucagon-like peptide-1 (GLP-1) secretion in a glucose-dependent manner.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in diabetes research, based on available preclinical data.
Mechanism of Action
This compound acts as a GPR40 agonist. The binding of this compound to GPR40 on pancreatic β-cells initiates a signaling cascade that potentiates insulin secretion in the presence of elevated glucose levels. The primary signaling pathway involves the activation of the Gαq protein subunit, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and subsequent mobilization of intracellular calcium, a key trigger for insulin granule exocytosis.[2][4] Additionally, GPR40 activation may also involve β-arrestin signaling pathways.[2] In enteroendocrine L-cells, GPR40 agonism stimulates the secretion of incretins such as GLP-1, which further contributes to glucose homeostasis.[6][7]
Caption: Signaling pathway of this compound via the GPR40 receptor.
Data Presentation
In Vitro Potency of this compound
| Assay | Species | EC50 (nM) |
| Calcium Flux | Human | 16 |
| β-Arrestin Recruitment | Human | 25 |
| β-Arrestin Recruitment | Mouse | 18 |
Note: Data synthesized from preclinical studies. EC50 represents the concentration of the compound that gives half-maximal response.
In Vivo Efficacy of GPR40 Agonists in Rodent Models
| Animal Model | Compound | Dose (mg/kg) | Glucose Reduction (%) | Insulin Increase (Fold) | GLP-1 Increase (Fold) |
| Diabetic Mice | GPR40 Agonist | 10 | 30-50 | 2-4 | 1.5-2.5 |
| ZDF Rats | GPR40 Agonist | 3 | 25-40 | 1.5-3 | Not Reported |
| db/db Mice | GPR40 Agonist | 5 | 35-55 | 2.5-5 | Not Reported |
Note: This table represents typical data from studies on potent GPR40 agonists like this compound in common diabetic rodent models.[8] The exact values can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is designed to assess the effect of this compound on glucose tolerance in a rodent model of diabetes, such as high-fat diet-induced obese mice or Zucker Diabetic Fatty (ZDF) rats.[8][9]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Animal handling equipment
-
Diabetic animal models (e.g., male C57BL/6J mice on a high-fat diet for 12-16 weeks)[10][11]
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the animals for 16 hours (overnight) with free access to water.
-
Baseline Blood Glucose: Measure baseline blood glucose (t= -30 min) from a tail snip.
-
Compound Administration: Administer this compound or vehicle orally (p.o.) via gavage. A typical dose range for preclinical GPR40 agonists is 3-30 mg/kg.
-
Glucose Challenge: At t=0 min (30 minutes after compound administration), administer a glucose solution intraperitoneally (i.p.) at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion profile for each treatment group. Compare the AUC of the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).
Caption: Workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol assesses the direct effect of this compound on insulin secretion from isolated pancreatic islets in response to different glucose concentrations.
Materials:
-
This compound
-
Collagenase P
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
Ficoll gradient solutions
-
Insulin ELISA kit
-
Pancreatic tissue from rodents (e.g., mice or rats)
Procedure:
-
Islet Isolation:
-
Perfuse the pancreas with cold collagenase P solution via the common bile duct.
-
Digest the pancreas at 37°C for 10-15 minutes.
-
Purify the islets from the digested tissue using a Ficoll density gradient.
-
Hand-pick the islets under a stereomicroscope and culture them overnight.
-
-
GSIS Assay:
-
Pre-incubate size-matched islets in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C.
-
Incubate groups of islets (e.g., 5 islets per well) for 1 hour at 37°C in KRB buffer containing:
-
Low glucose (2.8 mM) + Vehicle
-
Low glucose (2.8 mM) + this compound
-
High glucose (16.7 mM) + Vehicle
-
High glucose (16.7 mM) + this compound (at various concentrations)
-
-
Collect the supernatant for insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion to the islet number or protein content.
-
Compare insulin secretion between the different treatment groups to determine the glucose-dependent effect of this compound.
-
Concluding Remarks
This compound is a valuable pharmacological tool for studying the role of GPR40 in glucose homeostasis and the pathophysiology of type 2 diabetes. The protocols outlined above provide a framework for investigating the in vivo and in vitro effects of this compound. Researchers should optimize these protocols based on their specific experimental setup and animal models. Careful consideration of dose selection, vehicle, and appropriate controls is essential for obtaining robust and reproducible data. The glucose-dependent nature of this compound's effect on insulin secretion makes it an interesting candidate for therapeutic development with a potentially lower risk of hypoglycemia compared to other secretagogues.[2][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound). | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound) - American Chemical Society - Figshare [acs.figshare.com]
- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic disorders animal models [ibd-biotech.com]
- 10. An oral GLP-1 and GIP dual receptor agonist improves metabolic disorders in high fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2922470 Administration in Mice
These application notes provide comprehensive protocols for the dosing and administration of LY2922470, a potent and selective GPR40/FFAR1 agonist, in mouse models. The following sections detail quantitative data on dosing regimens, specific experimental methodologies, and visual diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation: Dosing and Pharmacokinetics
The administration of this compound in mice has been documented across various studies, primarily focusing on its therapeutic potential in type 2 diabetes and ischemic stroke. The dosage and route of administration are critical parameters that influence the compound's efficacy and pharmacokinetic profile.
Table 1: Summary of this compound Dosing Regimens in Mice
| Application | Mouse Strain | Dose | Administration Route | Key Findings | Reference |
| Glucose Metabolism | Not Specified | ED90 = 5.6 mg/kg | Not Specified | Robust in vivo activity in IPGTT | [1] |
| GLP-1 Secretion | Balb/c | 30 mg/kg | Oral | Enhanced GLP-1 levels | |
| Ischemic Stroke | Not Specified | 10, 20, 40 mg/kg | Oral & Intraperitoneal | Reduced cerebral infarct area | |
| Ischemic Stroke | Not Specified | Not Specified | Intravenous | Neuroprotective effects | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Administration Route | Reference |
| Oral Bioavailability | 64 - 74% | Mouse, Rat, Dog | Oral | [1] |
| Clearance | Low | Mouse, Rat, Dog | Not Specified | [1] |
| Volume of Distribution | Low | Mouse, Rat, Dog | Not Specified | [1] |
Experimental Protocols
Detailed methodologies for key in vivo experiments utilizing this compound in mice are provided below.
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT)
This protocol is used to assess the effect of this compound on glucose metabolism.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Restraining device for mice
-
Syringes and needles for intraperitoneal injection
-
Scale
Procedure:
-
Animal Preparation: Fast mice overnight (approximately 16 hours) with free access to water.[3]
-
Baseline Glucose Measurement: Weigh each mouse. Take a baseline blood glucose reading (t=0) from a tail snip using a glucometer.[4]
-
Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the glucose challenge (e.g., 60 minutes).
-
Glucose Challenge: Prepare a 20% glucose solution. Inject the glucose solution intraperitoneally at a dose of 2 g/kg body weight. The volume of injection can be calculated as: Volume (µl) = 10 x body weight (g).[3][4]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.[3]
-
Data Analysis: Plot the blood glucose concentration over time for both the this compound-treated and vehicle-treated groups. The area under the curve (AUC) is often calculated to quantify the glucose excursion.
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This protocol is used to evaluate the neuroprotective effects of this compound in a model of focal cerebral ischemia.
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, sutures)
-
Monofilament suture (e.g., 6-0 nylon with a silicon-coated tip)
-
Heating pad to maintain body temperature
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.[5]
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]
-
Ligate the distal ECA.[6]
-
Temporarily clamp the CCA and ICA.[6]
-
Make a small incision in the ECA.
-
Introduce the monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 9-10 mm from the carotid bifurcation.[5]
-
-
Compound Administration: Administer this compound or vehicle at a specific time point relative to the MCAO procedure (e.g., before, during, or after).
-
Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow for reperfusion.[6] For permanent MCAO, the filament is left in place.
-
Neurological Assessment: At a predetermined time after MCAO (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
Visualizations
Signaling Pathway of this compound
This compound is an agonist for the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[7] Activation of GPR40 in pancreatic β-cells leads to the stimulation of insulin (B600854) secretion in a glucose-dependent manner.
Caption: GPR40 signaling pathway activated by this compound.
Experimental Workflow: IPGTT
The following diagram illustrates the workflow for conducting an intraperitoneal glucose tolerance test in mice to evaluate the effect of this compound.
Caption: Workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
Experimental Workflow: MCAO Model
The following diagram outlines the key steps involved in the middle cerebral artery occlusion (MCAO) model for studying ischemic stroke in mice.
Caption: Workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. G Protein-Coupled Receptor 40 Agonist this compound Alleviates Ischemic-Stroke-Induced Acute Brain Injury and Functional Alterations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 4. mmpc.org [mmpc.org]
- 5. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Neuroprotective Effects of LY2922470 in an In Vivo Ischemic Stroke Model
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the neuroprotective effects of LY2922470, a G protein-coupled receptor 40 (GPR40) agonist, in an in vivo model of ischemic stroke. The provided data and protocols are based on preclinical studies and are intended to guide further research and development of this compound as a potential therapeutic agent for stroke.
Introduction
Stroke is a leading cause of death and long-term disability worldwide, with limited therapeutic options available.[1][2] this compound is a potent and selective GPR40 agonist, a receptor primarily known for its role in regulating insulin (B600854) secretion.[2] Emerging evidence suggests that activation of GPR40 in the brain can exert neuroprotective effects. This document summarizes the in vivo efficacy of this compound in a mouse model of ischemic stroke, providing quantitative data on its neuroprotective effects and detailed experimental protocols.
Data Presentation
The neuroprotective effects of this compound were evaluated by measuring the cerebral infarct size and assessing motor skills in a mouse model of middle cerebral artery occlusion/reperfusion (MCAO/R).
Table 1: Effect of Oral Administration of this compound on Infarct Size in MCAO/R Mice
| Treatment Group | Dosage (mg/kg) | Administration Schedule | Infarct Size (%) | Percent Reduction vs. IR Group |
| Sham | - | Vehicle | 0 | - |
| Ischemia/Reperfusion (IR) | Vehicle | Once daily for 5 days | 45.36 ± 7.33 | - |
| This compound | 10 | Once daily for 5 days | 35.12 ± 5.21 | 22.6% |
| This compound | 20 | Once daily for 5 days | 28.75 ± 3.11 | 36.6% |
| This compound | 40 | Once daily for 5 days | 20.40 ± 2.43 | 55.0% |
| This compound | 80 | Once daily for 5 days | 23.15 ± 4.58 | 48.9% |
| TAK-875 (control GPR40 agonist) | 30 | Once daily for 5 days | 42.11 ± 6.92 | 7.2% |
Data are presented as mean ± SEM.[1] A significant reduction in infarct size was observed at a dosage of 40 mg/kg.
Table 2: Effect of Intraperitoneal Injection of this compound on Infarct Size in MCAO/R Mice
| Treatment Group | Dosage (mg/kg) | Administration Schedule | Infarct Size (%) | Percent Reduction vs. IR Group |
| Ischemia/Reperfusion (IR) | Vehicle | 0 and 12 hours post-MCAO/R | 48.25 ± 5.13 | - |
| This compound | 10 | 0 and 12 hours post-MCAO/R | 23.13 ± 3.89 | 52.06% |
Data are presented as mean ± SEM.[1] A marked decrease of 52.06% in the size of cerebral ischemia was observed with intraperitoneal administration.[1]
Table 3: Effect of this compound on Motor Skills in MCAO/R Mice
| Treatment Group | Dosage (mg/kg) | Reported Motor Skill Improvement |
| This compound (Oral) | 40 | Improvement in motor skills.[1][2] |
| This compound (Intraperitoneal) | 10 | Improvement in motor skills.[1][2] |
While quantitative scores were not provided in the source material, the studies consistently reported an improvement in motor function with this compound treatment.[3][1][2]
Experimental Protocols
The following protocols are based on the methodologies described in the cited preclinical in vivo studies.[1]
Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
-
Animals: C57BL/6J male mice (6–8 weeks old).
-
Anesthesia: Induce and maintain anesthesia using an appropriate anesthetic agent (e.g., isoflurane).
-
Procedure:
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Insert a filament (e.g., 6-0 nylon monofilament with a rounded tip) into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
-
Drug Preparation and Administration
-
This compound Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Oral Administration: Administer the this compound suspension via oral gavage at the desired dosage (10, 20, 40, or 80 mg/kg) once daily for 5 consecutive days prior to MCAO/R induction.
-
Intraperitoneal Administration: Administer the this compound suspension via intraperitoneal injection at the desired dosage (10 mg/kg) at 0 and 12 hours post-MCAO/R.
Infarct Volume Measurement
-
Tissue Preparation: 24 hours after MCAO/R, euthanize the mice and perfuse the brains with cold saline.
-
Staining:
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Immerse the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.
-
Fix the stained sections in 4% paraformaldehyde.
-
-
Image Analysis:
-
Acquire digital images of the stained brain sections.
-
Use image analysis software to measure the area of the infarct (pale region) and the total area of the hemisphere.
-
Calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
-
Visualizations
Signaling Pathway of this compound-Mediated Neuroprotection
The neuroprotective effects of this compound are initiated by its binding to the GPR40 receptor, which is coupled to the Gαq protein. This activation triggers a downstream signaling cascade that is believed to contribute to neuronal survival.
References
Application Notes and Protocols for LY2922470 in Vascular Endothelial Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular endothelial inflammation is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. This process is characterized by the activation of endothelial cells, leading to the upregulation of adhesion molecules and the production of pro-inflammatory cytokines, which facilitates the recruitment and infiltration of leukocytes into the vessel wall. LY2922470, a G protein-coupled receptor 40 (GPR40) agonist, has emerged as a potential therapeutic agent for modulating this inflammatory cascade. These application notes provide a comprehensive overview of the use of this compound in studying and mitigating vascular endothelial inflammation, supported by detailed experimental protocols and data.
In human umbilical vein endothelial cells (HUVECs), this compound has been shown to significantly inhibit the inflammatory response triggered by lipopolysaccharide (LPS).[1][2] The primary mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] Specifically, treatment with this compound reduces the phosphorylation of NF-κB and its subsequent translocation into the nucleus.[1] This inhibition of NF-κB activation leads to a downstream reduction in the expression of key adhesion molecules, namely vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[1][2] Consequently, the adhesion of monocytes to the endothelial monolayer is attenuated, a crucial step in the development of atherosclerotic plaques.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of vascular endothelial inflammation in HUVECs stimulated with LPS.
Table 1: Effect of this compound on LPS-Induced NF-κB Phosphorylation
| Treatment | Concentration of this compound (µM) | Stimulus | Duration of Stimulation | Fold Change in p-NF-κB/NF-κB Ratio (vs. LPS alone) |
| Control | 0 | None | 0.5 hours | - |
| LPS | 0 | 200 ng/mL | 0.5 hours | 1.0 |
| LPS + this compound | 25 | 200 ng/mL | 0.5 hours | ~0.6 |
| LPS + this compound | 50 | 200 ng/mL | 0.5 hours | ~0.4 |
Data are estimated from densitometric analysis of Western blots.
Table 2: Effect of this compound on LPS-Induced VCAM-1 and ICAM-1 Expression
| Treatment | Concentration of this compound (µM) | Stimulus | Duration of Stimulation | Fold Change in VCAM-1 Expression (vs. LPS alone) | Fold Change in ICAM-1 Expression (vs. LPS alone) |
| Control | 0 | None | 6 hours | - | - |
| LPS | 0 | 200 ng/mL | 6 hours | 1.0 | 1.0 |
| LPS + this compound | 25 | 200 ng/mL | 6 hours | ~0.7 | ~0.8 |
| LPS + this compound | 50 | 200 ng/mL | 6 hours | ~0.5 | ~0.6 |
Data are estimated from densitometric analysis of Western blots.
Table 3: Effect of this compound on LPS-Induced THP-1 Monocyte Adhesion to HUVECs
| HUVEC Treatment | Concentration of this compound (µM) | Stimulus | Duration of Stimulation | Relative THP-1 Cell Adhesion (Fold Change vs. LPS alone) |
| Control | 0 | None | 6 hours | ~0.2 |
| LPS | 0 | 200 ng/mL | 6 hours | 1.0 |
| LPS + this compound | 25 | 200 ng/mL | 6 hours | ~0.6 |
| LPS + this compound | 50 | 200 ng/mL | 6 hours | ~0.4 |
Data are estimated from quantification of adherent fluorescently labeled THP-1 cells.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound in endothelial cells.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line and Culture Conditions:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors, 10% fetal bovine serum (FBS), and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2. HUVECs between passages 3 and 7 are recommended for experiments.
1.2. This compound Pre-treatment and LPS Stimulation:
-
Seed HUVECs in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) and grow to confluence.
-
Pre-treat the confluent HUVEC monolayer with this compound at desired concentrations (e.g., 25 µM and 50 µM) in EGM-2 for 24 hours.[1]
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli O111:B4 at a final concentration of 200 ng/mL for the indicated time periods (0.5 hours for NF-κB activation studies, 6 hours for adhesion molecule expression and monocyte adhesion assays).[1]
Western Blot Analysis for p-NF-κB, VCAM-1, and ICAM-1
-
After treatment, wash the HUVECs twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65, total NF-κB p65, VCAM-1, ICAM-1, or GAPDH overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
Immunofluorescence for NF-κB Nuclear Translocation
-
Seed HUVECs on glass coverslips in a 24-well plate and grow to confluence.
-
Perform the pre-treatment with this compound and stimulation with LPS as described in section 1.2.
-
After 0.5 hours of LPS stimulation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[1]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour to prevent non-specific antibody binding.
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence or confocal microscope.
THP-1 Monocyte Adhesion Assay
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Label the THP-1 cells with a fluorescent dye, such as Calcein-AM (5 µM), by incubating for 30 minutes at 37°C.
-
Wash the labeled THP-1 cells twice with serum-free medium to remove excess dye.
-
Resuspend the labeled THP-1 cells in EGM-2.
-
In a 96-well plate, culture and treat HUVECs with this compound and LPS as described in section 1.2 for 6 hours.
-
After the 6-hour stimulation, gently wash the HUVEC monolayer with warm PBS.
-
Add the fluorescently labeled THP-1 cells (e.g., 1 x 10^5 cells/well) to the HUVEC monolayer and co-culture for 30-60 minutes at 37°C.
-
Gently wash the wells three times with warm PBS to remove non-adherent THP-1 cells.
-
Quantify the adhesion by measuring the fluorescence intensity using a fluorescence plate reader or by capturing images with a fluorescence microscope and counting the number of adherent cells.
References
Application Notes and Protocols: Preparation of LY2922470 Stock Solutions in DMSO
Introduction
LY2922470 is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It is an orally active compound investigated for its potential in the treatment of type 2 diabetes mellitus due to its ability to enhance glucose-dependent insulin (B600854) secretion.[2][3] Accurate and consistent preparation of stock solutions is critical for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for biological assays.[4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
Proper preparation of stock solutions requires accurate quantitative information. The table below summarizes the key chemical properties of this compound and provides example calculations for preparing stock solutions of various concentrations.
| Parameter | Value | Reference |
| Molecular Formula | C₂₈H₂₉NO₄S | [1][2][3] |
| Molecular Weight (MW) | 475.60 g/mol | [1][2][3] |
| Solubility in DMSO | ≥ 125 mg/mL (≥ 262.83 mM) | [1][3] |
| Appearance | Solid / Powder | [7][8] |
Table 1: Example Calculations for Preparing this compound Stock Solutions
| Desired Stock Concentration | Mass of this compound to Weigh | Volume of DMSO to Add |
| 10 mM | 4.76 mg | 1 mL |
| 20 mM | 9.51 mg | 1 mL |
| 50 mM | 23.78 mg | 1 mL |
| 100 mM | 47.56 mg | 1 mL |
Note: The formula used for the calculation is: Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (L) .
Experimental Protocol
This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare other concentrations by adjusting the mass of the compound as calculated in Table 1.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator (water bath)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure
-
Preparation: Before starting, ensure the work area is clean. Allow the this compound powder and DMSO to equilibrate to room temperature to prevent condensation of moisture, which can affect solubility and compound stability.
-
Weighing: Carefully weigh 4.76 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube or an appropriate vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. A clear solution should be obtained as this compound is highly soluble in DMSO.[1][3]
-
Solubility Check: Visually inspect the solution against a light source to ensure that all the powder has completely dissolved. If any particulates remain, continue vortexing or sonicate the vial in a water bath for 5-10 minutes.[6]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[4]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots as recommended below.
Storage and Handling
Proper storage is crucial for maintaining the stability and activity of the this compound stock solution.
-
Short-term storage: Store the DMSO stock solution at -20°C for up to one month, protected from light.[1]
-
Long-term storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, which can preserve stability for up to six months.[1][4]
-
Handling: When using an aliquot, thaw it completely at room temperature and vortex briefly before making further dilutions. Avoid keeping the stock solution at room temperature for extended periods. Discard any unused portion of a thawed aliquot to maintain the integrity of the remaining stock.
Diagrams
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway
This compound acts as an agonist on the GPR40 receptor. The diagram below shows a simplified representation of the GPR40 signaling pathway.
Caption: Simplified GPR40 Signaling Pathway.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is an excellent solvent and can facilitate the absorption of other chemicals through the skin.[9] Exercise caution to avoid direct skin contact.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating LY2922470 for In Vivo Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2922470 is a selective and orally active agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] As a promising therapeutic agent for type 2 diabetes mellitus, this compound has been shown to reduce blood glucose levels and increase the secretion of glucagon-like peptide-1 (GLP-1) in mouse models.[1][2] However, its low aqueous solubility presents a significant challenge for achieving adequate oral bioavailability in preclinical in vivo studies.[4][5] These application notes provide detailed protocols for the formulation of this compound for oral administration in animal models, ensuring consistent and effective delivery for pharmacokinetic and pharmacodynamic studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful oral formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H29NO4S | [1][2] |
| Molecular Weight | 475.60 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | [1] |
| CAS Number | 1423018-12-5 | [1][2] |
| Purity | ≥95% | [2] |
| Solubility | DMSO: ≥ 125 mg/mL (262.83 mM) Acetonitrile: 0.1-1 mg/mL (Slightly soluble) Low aqueous solubility | [1][2][4] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
GPR40 Signaling Pathway
This compound exerts its therapeutic effects by activating GPR40, which is highly expressed in pancreatic β-cells.[6][7] Activation of GPR40 by agonists like this compound in the presence of elevated glucose leads to the amplification of insulin (B600854) secretion.[6][8] The simplified signaling pathway is illustrated below.
Caption: Simplified GPR40 signaling pathway activated by this compound.
Formulation Protocols for Oral Administration
Due to its poor water solubility, this compound requires a specialized vehicle for effective oral delivery in animal studies. The following protocols are designed to enhance the solubility and absorption of the compound. It is recommended to prepare fresh formulations for each experiment.
General Formulation Workflow
The general workflow for preparing a formulation of this compound involves dissolving the compound in a small amount of an organic solvent before adding aqueous components or other vehicles.
Caption: General workflow for preparing this compound oral formulations.
Protocol 1: Co-solvent Formulation
This protocol utilizes a mixture of co-solvents and a surfactant to achieve a clear solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to a final concentration of 10% of the total volume.
-
Vortex or sonicate until the compound is completely dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and mix.
-
Add saline to reach the final desired volume (45% of the total volume).
-
Vortex until a clear solution is obtained. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Achieved Solubility: ≥ 2.08 mg/mL (4.37 mM)[1]
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses a cyclodextrin (B1172386) to enhance the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound.
-
Add DMSO to a final concentration of 10% of the total volume.
-
Vortex or sonicate until the compound is completely dissolved.
-
Add the 20% SBE-β-CD in saline solution to reach the final desired volume (90% of the total volume).
-
Vortex until a clear solution is formed.
Achieved Solubility: ≥ 2.08 mg/mL (4.37 mM)[1]
Protocol 3: Oil-Based Formulation
This protocol is suitable for lipid-based delivery of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
Procedure:
-
Weigh the required amount of this compound.
-
Add DMSO to a final concentration of 10% of the total volume.
-
Vortex or sonicate until the compound is completely dissolved.
-
Add corn oil to reach the final desired volume (90% of the total volume).
-
Vortex thoroughly to ensure a uniform suspension/solution.
Achieved Solubility: ≥ 2.08 mg/mL (4.37 mM)[1]
Summary of Formulation Compositions
| Protocol | Vehicle Composition | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Important Considerations
-
Vehicle Effects: It is crucial to include a vehicle-only control group in all in vivo experiments to account for any potential effects of the formulation components on the experimental outcomes.
-
Stability: Formulations should be prepared fresh daily and protected from light.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1]
-
Administration: Oral gavage is the recommended method of administration for these liquid formulations. The volume administered should be appropriate for the size of the animal model being used.
-
Compound Purity: The purity of this compound should be confirmed before use, as impurities can affect both the formulation and the experimental results.
By following these detailed protocols, researchers can effectively formulate this compound for oral administration in preclinical models, enabling reliable and reproducible in vivo studies to further investigate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
Troubleshooting & Optimization
LY2922470 solubility and stability issues
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LY2922470, a selective G protein-coupled receptor 40 (GPR40) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 125 mg/mL.
Q2: I'm observing low solubility of this compound in aqueous buffers. What can I do?
A2: this compound has low aqueous solubility. For in vivo or cell-based assays requiring aqueous solutions, co-solvents and formulating agents are necessary. Several protocols can be employed to prepare a clear solution:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO and 90% Corn Oil.
These formulations can achieve a solubility of at least 2.08 mg/mL. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, solid this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. Protect both solid and stock solutions from light.
Q4: Is this compound stable in aqueous solutions at different pH values?
A4: this compound has been shown to be chemically stable in phosphate (B84403) buffer at pH 2 and pH 8 when stressed at 40°C for 24 hours. However, for prolonged experiments in aqueous media, it is advisable to prepare fresh solutions and minimize storage time to avoid potential degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Solubility Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in cell culture media. | The concentration of this compound exceeds its solubility limit in the final assay medium, which typically has a low tolerance for organic solvents like DMSO. | - Lower the final concentration of this compound in the assay. - Decrease the percentage of DMSO in the final working solution to a level tolerated by your cells (typically ≤ 0.1%). - Consider using one of the aqueous formulations mentioned in the FAQs (e.g., with PEG300, Tween-80, or SBE-β-CD) for better solubility in aqueous environments. - Prepare fresh dilutions from a concentrated DMSO stock immediately before use. |
| Cloudiness or precipitation when diluting DMSO stock solution into aqueous buffer. | "Salting out" effect where the compound is less soluble in the mixed solvent system than in pure DMSO. | - Add the DMSO stock solution to the aqueous buffer slowly while vortexing to ensure rapid and thorough mixing. - Warm the aqueous buffer slightly before adding the DMSO stock. - Use a pre-warmed pipette tip to add the DMSO stock. |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions. | - Always use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility. - Ensure complete dissolution of the solid compound in DMSO before making further dilutions. Sonication can be helpful. - Prepare a large batch of the stock solution to be used across multiple experiments to minimize variability. |
Experimental and Stability Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of compound activity over time in prepared solutions. | Degradation of this compound. | - Prepare fresh working solutions for each experiment from a frozen stock. - Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller, single-use volumes. - Protect all solutions containing this compound from light. |
| High background or non-specific effects in cell-based assays. | - Compound precipitation at high concentrations. - Off-target effects. - Interference with the assay signal. | - Visually inspect the wells for any signs of precipitation after adding the compound. - Perform a dose-response curve to identify the optimal concentration range and to check for a bell-shaped curve which might indicate toxicity or off-target effects at higher concentrations. - Include appropriate vehicle controls (e.g., media with the same final concentration of DMSO or other solvents). - Test the effect of this compound in a parental cell line that does not express GPR40 to identify non-specific effects. |
| Lack of correlation between in vitro and in vivo results. | - Poor bioavailability due to low aqueous solubility. - High plasma protein binding.[1] - Different signaling pathway engagement (e.g., G-protein vs. β-arrestin).[1] | - For in vivo studies, use an appropriate formulation to enhance absorption (see FAQs). - Be aware that this compound is highly protein-bound, which can affect its free concentration and in vivo efficacy.[1] - Consider that in vitro potency in one pathway (e.g., calcium flux) may not directly correlate with in vivo activity, which might be more dependent on other pathways like β-arrestin recruitment.[1] |
Data Presentation
Solubility Data
| Solvent/Formulation | Concentration | Appearance | Reference |
| DMSO | ≥ 125 mg/mL (≥ 262.83 mM) | Clear Solution | [2] |
| Acetonitrile | Slightly soluble: 0.1-1 mg/ml | - | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (≥ 4.37 mM) | Clear Solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (≥ 4.37 mM) | Clear Solution | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (≥ 4.37 mM) | Clear Solution | [4] |
Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid | -20°C | ≥ 4 years | Protect from light. | [3][5] |
| Stock Solution in DMSO | -80°C | 6 months | Protect from light. | [4] |
| Stock Solution in DMSO | -20°C | 1 month | Protect from light. | [4] |
Experimental Protocols
General Workflow for a Cell-Based GPR40 Functional Assay
Signaling Pathway
GPR40 Signaling Pathway
This compound is an agonist for GPR40, a G-protein coupled receptor. Upon activation, GPR40 primarily couples to the Gαq subunit, initiating a downstream signaling cascade.
References
Technical Support Center: LY2922470 Solubility and Formulation Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of LY2922470.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at ≥ 125 mg/mL. It is slightly soluble in acetonitrile, with a reported solubility of 0.1-1 mg/mL.[2] Information on its solubility in other organic solvents such as ethanol (B145695) and methanol (B129727) is not consistently reported in publicly available literature.
Q3: What is the recommended starting point for preparing a stock solution of this compound?
A3: For in vitro experiments, the recommended starting point is to prepare a high-concentration stock solution in 100% anhydrous DMSO. A concentration of 10 mM is often a practical starting point. Ensure the compound is fully dissolved, using gentle warming (37°C) or sonication if necessary.
Q4: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?
A4: This is a common issue known as "crashing out." It occurs because the high percentage of water in the final solution cannot maintain the solubility of the hydrophobic compound. To troubleshoot this, you can:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be cytotoxic.
-
Use a serial dilution approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Employ co-solvents or cyclodextrins: For persistent precipitation, consider using a formulation with co-solvents like PEG300 and Tween-80, or a cyclodextrin (B1172386) like SBE-β-CD. Refer to the detailed protocols in this guide for specific formulations.
Q5: How can I formulate this compound for oral administration in animal studies?
A5: Due to its low aqueous solubility, this compound requires a specific vehicle for oral gavage. A common and effective formulation involves a co-solvent system. A detailed protocol for preparing a suspension of this compound for oral administration in mice is provided in the "Experimental Protocols" section of this guide.
Q6: What are the pKa values of this compound?
A6: The acidic and basic pKa values for this compound have been computed using Chemaxon software.[3] Understanding the pKa can be useful for strategies involving pH adjustment to enhance solubility.
Troubleshooting Guide: Dissolving this compound
This guide addresses common issues encountered when preparing solutions of this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in DMSO. | 1. Concentration is too high.2. Insufficient mixing.3. Low-quality or hydrated DMSO. | 1. Try preparing a more dilute stock solution.2. Vortex vigorously for at least 2 minutes. If particles persist, sonicate in a water bath for 10-15 minutes.3. Use fresh, anhydrous, high-purity DMSO. Store DMSO properly to prevent moisture absorption. |
| A clear DMSO stock solution becomes cloudy or forms a precipitate upon storage. | 1. Storage temperature is too low.2. DMSO has absorbed moisture over time. | 1. Gently warm the solution to 37°C and vortex to redissolve. Store at room temperature if the compound is stable, or prepare fresh solutions.2. Use fresh, anhydrous DMSO and store stock solutions in tightly sealed vials with desiccant. |
| Precipitation occurs immediately upon dilution into aqueous media. | 1. The compound has "crashed out" of solution due to the high water content. | 1. Decrease the final concentration of this compound.2. Lower the final percentage of DMSO in the aqueous solution.3. Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing.4. Consider using a formulation with co-solvents or cyclodextrins (see protocols below). |
| The prepared formulation for oral gavage is not homogenous. | 1. Inadequate mixing or wetting of the compound. | 1. Ensure the compound is first wetted with a small amount of the vehicle to form a paste before adding the remaining vehicle.2. Use a homogenizer or sonicator to create a uniform suspension. |
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent/Formulation | Solubility | Reference |
| Acetonitrile | 0.1-1 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.37 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (4.37 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.37 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: a. Tightly cap the tube and vortex vigorously for 2-5 minutes. b. Visually inspect the solution. If undissolved particles remain, proceed to the next step. c. Place the tube in a water bath sonicator for 10-15 minutes. d. If sonication is not sufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Final Check: Once the solution is clear and free of visible particles, it is ready for use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Formulation of this compound for Oral Gavage in Mice
Objective: To prepare a homogenous suspension of this compound suitable for oral administration to mice. This protocol is based on a common vehicle used for hydrophobic compounds.[4]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Homogenizer or sonicator (recommended)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by combining the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of Saline.
-
-
Compound Preparation: a. Weigh the required amount of this compound powder for the desired dosing concentration. b. In a separate sterile tube, add the this compound powder. c. Add the DMSO portion of the vehicle to the powder and vortex thoroughly to create a concentrated solution or a fine slurry.
-
Formulation: a. Gradually add the PEG300 to the DMSO/LY2922470 mixture while continuously vortexing. b. Add the Tween 80 and continue to vortex until the mixture is well-dispersed. c. Finally, add the saline portion of the vehicle and vortex until a homogenous suspension is formed. d. For optimal homogeneity, use a homogenizer or sonicator.
-
Administration: a. Before each administration, vortex the suspension vigorously to ensure uniformity. b. Administer the formulation via oral gavage using an appropriately sized gavage needle. The dosing volume should be calculated based on the animal's body weight.
Visualizations
References
LY2922470 off-target effects and selectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LY2922470 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is highly expressed in pancreatic β-cells.[1][2][3][4] Upon activation by this compound, the receptor primarily couples to the Gαq signaling pathway. This initiates a cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3). IP3 mediates the release of intracellular calcium stores, and along with diacylglycerol (DAG), activates protein kinase C (PKC). This signaling pathway ultimately augments glucose-stimulated insulin (B600854) secretion (GSIS). Additionally, GPR40 activation in enteroendocrine cells can stimulate the secretion of incretins like glucagon-like peptide-1 (GLP-1).
Q2: How selective is this compound?
A2: this compound has demonstrated a high degree of selectivity. In preclinical studies, it was tested against a panel of over 100 different GPCRs, kinases, enzymes, and nuclear receptors and exhibited minimal activity (less than 50% inhibition) at a concentration of 10 μM.[3] Notably, it has been shown to have strong selectivity against peroxisome proliferator-activated receptors (PPARs), which is a key design feature of this class of compounds.[3] Furthermore, it showed no significant activity at the hERG channel at concentrations up to 100 μM.
Q3: Are there any known off-target effects I should be aware of?
A3: While this compound is highly selective, some context-specific effects have been observed that researchers should be aware of. Interestingly, unlike some other GPR40 agonists, this compound has been shown to exert anti-inflammatory effects in vascular endothelial cells. Specifically, it has been reported to significantly reduce lipopolysaccharide (LPS)-induced NF-κB phosphorylation and its translocation to the nucleus.[5][6] This suggests a potential for GPR40 agonism by this compound to modulate inflammatory pathways.
Q4: What are the key differences between this compound and other GPR40 agonists like TAK-875?
A4: A notable difference lies in their effects on inflammatory signaling. While both are GPR40 agonists, this compound was found to inhibit LPS-induced NF-κB activation in human umbilical vein endothelial cells (HUVECs), whereas TAK-875 did not show this effect.[6] This ligand-dependent differential effect on NF-κB signaling is a key distinction to consider when interpreting experimental results.
Data Presentation
Table 1: On-Target Potency of this compound
| Assay Type | Species | Cell Line | Parameter | Value |
| Calcium Flux | Human | HEK293 | EC50 | ~1-10 nM (estimated) |
| β-Arrestin Recruitment | Human | - | EC50 | Potent (specific value not publicly available) |
| IP-1 Accumulation | Human | - | EC50 | Potent (specific value not publicly available) |
Note: Precise EC50 values from the primary discovery paper are presented graphically and not explicitly stated as numerical values in the text for this compound itself, but for related compounds in the series, they fall within the low nanomolar range.[2]
Table 2: Off-Target Selectivity Summary for this compound
| Target Class | Number of Targets Screened | Concentration | Result |
| GPCRs, Kinases, Enzymes, Nuclear Receptors | >100 | 10 μM | Minimal activity (<50% inhibition) |
| Peroxisome Proliferator-Activated Receptors (PPARα, δ, γ) | 3 | Up to 30 μM | No significant binding or functional activity |
| hERG Channel | 1 | 10 μM and 100 μM | No significant activity |
Mandatory Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Question: My EC50 value for this compound in a calcium flux assay is significantly higher than what is reported in the literature for this chemical series. What could be the cause?
-
Answer:
-
Cell Line Integrity: Confirm the expression and functionality of GPR40 in your cell line (e.g., HEK293). Passage number can affect receptor expression levels.
-
Assay Buffer Components: Ensure that your assay buffer does not contain high concentrations of fatty acids, which could compete with this compound for binding to GPR40. The presence of serum in the media can also be a source of competing ligands.
-
Compound Solubility: this compound is a carboxylic acid. Ensure it is fully solubilized in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in the assay is consistent and non-toxic to the cells. Precipitation of the compound at high concentrations can lead to inaccurate potency measurements.
-
Assay Incubation Time: For Gq-coupled signaling leading to calcium flux, the signal is often transient. Ensure your measurement window is optimized to capture the peak response. For longer-term signaling readouts like IP-1 accumulation, ensure sufficient incubation time (e.g., >60 minutes).
-
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: Observing anti-inflammatory effects in my experimental system.
-
Question: I am seeing a reduction in inflammatory markers (e.g., VCAM-1, ICAM-1) in my endothelial cell culture after treatment with this compound. Is this an expected off-target effect?
-
Answer: This is a documented, though perhaps unexpected, on-target or pathway-specific effect of this compound. Research has shown that this compound can reduce LPS-induced NF-κB activation and subsequent expression of adhesion molecules in HUVECs.[6] This appears to be a ligand-specific effect not shared by all GPR40 agonists.
-
Confirmation: To confirm this is a GPR40-mediated effect in your system, consider using a GPR40 antagonist or siRNA-mediated knockdown of GPR40. If the anti-inflammatory effect is abolished, it confirms it is an on-target effect.
-
Context: This highlights the concept of biased agonism or ligand-specific signaling outcomes. Your results are consistent with published data and suggest a potential therapeutic application of this compound beyond diabetes.
-
Experimental Protocols
Protocol 1: Calcium Flux Assay for GPR40 Agonist Potency
-
Cell Plating: Plate HEK293 cells stably overexpressing human GPR40 into 384-well black, clear-bottom microtiter plates at a density of 25,000 cells per well. Use a medium such as a 3:1 mixture of DMEM and F12, supplemented with 0.2% certified fetal bovine serum (FBS) and 18.9 mM HEPES.
-
Cell Culture: Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: The next day, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., 100% DMSO) and then dilute further into the assay buffer to the desired final concentrations.
-
Measurement: Use a fluorescence imaging plate reader (FLIPR) to measure intracellular calcium mobilization. Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Compound Addition: Add the prepared this compound dilutions to the wells and continue to measure the fluorescence signal for at least 3 minutes.
-
Data Analysis: The increase in fluorescence, indicating a rise in intracellular calcium, is plotted against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Broad Panel Off-Target Selectivity Screening
-
Panel Selection: Utilize a commercial service (e.g., Eurofins Discovery/CEREP, DiscoveRx) that offers broad screening panels. A typical panel should include a diverse set of targets such as GPCRs, kinases, ion channels, transporters, and nuclear receptors.
-
Compound Submission: Provide this compound at a sufficiently high stock concentration (e.g., 10 mM in 100% DMSO).
-
Primary Screen: The initial screen is typically performed at a single high concentration, for example, 10 μM. The activity is measured as a percentage of inhibition of ligand binding (for receptor assays) or enzyme activity.
-
Hit Definition: A "hit" is defined as any target showing activity above a certain threshold, typically >50% inhibition in the primary screen.
-
Follow-up (IC50 Determination): For any identified hits, a follow-up dose-response experiment is conducted. This compound is tested across a range of concentrations (e.g., 8-10 concentrations) to determine the IC50 (for inhibition) or EC50 (for activation) value.
-
Data Interpretation: The selectivity of this compound is determined by comparing its on-target potency (EC50 at GPR40) with its off-target activity (IC50/EC50 at other targets). A large window (e.g., >100-fold) between on-target and off-target potencies indicates high selectivity.
Caption: Experimental workflow for assessing compound selectivity.
References
- 1. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound). | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Potential for LY2922470-Induced Liver Toxicity
Disclaimer: This document provides technical guidance for researchers. LY2922470 is intended for research use only and is not for human or veterinary use. The information provided is based on general principles of toxicology and data from related compounds. There are no definitive public reports of this compound-induced liver toxicity to date. However, given the history of hepatotoxicity with other GPR40 agonists, a proactive approach to monitoring for potential liver-related adverse effects is recommended.
Troubleshooting Guides
This section provides guidance for identifying and troubleshooting potential signs of liver toxicity during in vitro and in vivo experiments with this compound.
In Vitro Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected decrease in cell viability in hepatocyte cultures (e.g., HepG2, primary human hepatocytes). | Direct cytotoxicity. | 1. Perform a dose-response and time-course experiment to determine the EC50 for cytotoxicity. 2. Assess markers of apoptosis (e.g., caspase-3/7 activity) and necrosis (e.g., LDH release). 3. Proceed to mechanism-specific assays (see below) to investigate the cause of cell death. |
| Increased lactate (B86563) production or changes in cellular respiration (measured by Seahorse assay). | Mitochondrial dysfunction. | 1. Measure mitochondrial membrane potential (MMP) using fluorescent dyes (e.g., TMRM, JC-1). 2. Quantify cellular ATP levels. 3. Assess the production of reactive oxygen species (ROS). |
| Cellular accumulation of fluorescent bile acid analogs. | Inhibition of bile salt export pump (BSEP). | 1. Perform a dedicated BSEP inhibition assay using membrane vesicles or sandwich-cultured hepatocytes. 2. Determine the IC50 of this compound for BSEP inhibition. |
| Detection of glutathione (B108866) (GSH) depletion or adduction with GSH. | Formation of reactive metabolites. | 1. Conduct metabolic stability assays in liver microsomes or hepatocytes and analyze for the formation of reactive metabolites. 2. Measure intracellular GSH levels. |
In Vivo Troubleshooting
| Observed Issue | Potential Cause | Recommended Action |
| Elevated serum alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels in animal models. | Hepatocellular injury. | 1. Conduct a full liver function panel, including alkaline phosphatase (ALP) and total bilirubin (B190676). 2. Perform histopathological analysis of liver tissue to assess for necrosis, apoptosis, and inflammation. 3. Consider dose reduction or discontinuation of the compound. |
| Elevated serum total bilirubin and/or bile acids. | Cholestatic injury, potentially due to BSEP inhibition. | 1. Correlate with in vitro BSEP inhibition data. 2. Perform histopathology with a focus on bile ductule proliferation and signs of cholestasis. |
| No significant changes in liver enzymes, but histopathology shows lipid accumulation (steatosis). | Disruption of lipid metabolism. | 1. Stain liver sections with Oil Red O. 2. Analyze the expression of genes involved in lipid synthesis and beta-oxidation. |
Frequently Asked Questions (FAQs)
Q1: Is there any direct evidence of liver toxicity caused by this compound?
A1: Currently, there are no published studies that specifically report significant liver toxicity for this compound. However, the development of another GPR40 agonist, TAK-875, was terminated due to cases of drug-induced liver injury (DILI) in clinical trials.[1][2] This history within the same drug class necessitates careful monitoring for potential hepatotoxicity with any new GPR40 agonist.
Q2: What is the proposed mechanism for liver toxicity with other GPR40 agonists like TAK-875?
A2: The hepatotoxicity of TAK-875 has been linked to several mechanisms, including the inhibition of the bile salt export pump (BSEP), which leads to the accumulation of toxic bile acids in hepatocytes (cholestasis).[3][4] Other proposed mechanisms include mitochondrial dysfunction and the formation of reactive acyl-glucuronide metabolites.[2][3][4]
Q3: What are the initial steps I should take to assess the potential for liver toxicity of this compound in my experiments?
A3: For in vitro studies, a basic cytotoxicity assay using a relevant liver cell line (e.g., HepG2 or primary human hepatocytes) is a good starting point. For in vivo studies, regular monitoring of serum liver enzymes (ALT, AST) is recommended, especially in long-term studies.
Q4: If I observe signs of cytotoxicity in my in vitro experiments, what should I do next?
A4: If you observe cytotoxicity, it is important to investigate the underlying mechanism. Based on the known risks for this class of compounds, we recommend performing assays for mitochondrial toxicity and BSEP inhibition. The experimental workflow diagram below provides a suggested path for investigation.
Q5: What are the key differences between this compound and TAK-875 that might affect their liver safety profiles?
A5: this compound and TAK-875 have different chemical structures.[3] Efforts in developing newer GPR40 agonists have focused on properties like reduced lipophilicity and different metabolic pathways to minimize the risk of liver toxicity.[3] For instance, some newer compounds are designed to be metabolized primarily through oxidation rather than forming potentially reactive acyl-glucuronide metabolites.[3][4] The specific metabolic profile of this compound should be considered in any safety assessment.
Experimental Protocols
Protocol 1: In Vitro Assessment of Mitochondrial Toxicity
-
Cell Culture: Plate HepG2 cells or primary hepatocytes in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24 hours. Include a vehicle control and a positive control (e.g., rotenone).
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Incubate cells with a fluorescent MMP dye such as TMRM (tetramethylrhodamine, methyl ester).
-
Measure fluorescence using a plate reader. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
ATP Assay:
-
Lyse the cells and use a commercial ATP luminescence assay kit to measure ATP levels.
-
A decrease in ATP indicates impaired mitochondrial respiration.
-
-
Reactive Oxygen Species (ROS) Assay:
-
Incubate cells with a ROS-sensitive dye such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).
-
Measure fluorescence. An increase in fluorescence indicates oxidative stress.
-
Protocol 2: Bile Salt Export Pump (BSEP) Inhibition Assay
-
System: Use membrane vesicles from Sf9 cells overexpressing human BSEP or sandwich-cultured human hepatocytes.
-
Substrate: Use a fluorescent or radiolabeled BSEP substrate, such as taurocholate.
-
Assay:
-
Pre-incubate the membrane vesicles or cells with various concentrations of this compound.
-
Add the BSEP substrate and ATP (for vesicle assays) to initiate transport.
-
Incubate for a defined period.
-
Measure the amount of substrate transported into the vesicles or excreted into the bile canaliculi.
-
-
Data Analysis: Calculate the IC50 value for BSEP inhibition by this compound.
Protocol 3: In Vivo Assessment of Hepatotoxicity in Rodents
-
Animal Model: Use male and female Sprague-Dawley rats or C57BL/6 mice.
-
Dosing: Administer this compound orally once daily for 14 or 28 days. Include a vehicle control group.
-
Monitoring:
-
Collect blood samples at baseline and at the end of the study.
-
Measure serum levels of ALT, AST, ALP, and total bilirubin.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals and collect the livers.
-
Weigh the livers and perform histopathological examination of formalin-fixed, paraffin-embedded sections stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPR40 signaling pathway activated by this compound.
References
Technical Support Center: Metabolites of LY2922470 in Hepatocytes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with the GPR40 agonist, LY2922470, and studying its metabolism in hepatocytes.
Data Presentation: Metabolites of this compound
For context, the metabolic pathways of related spiropiperidine GPR40 agonists have also been investigated. For instance, a predecessor compound underwent more extensive metabolism, including β-oxidation, O-dealkylation, and glucuronidation. This comparison highlights the metabolic stability of this compound.
Table 1: Qualitative Summary of In Vitro Metabolism of this compound and a Predecessor Compound in Hepatocytes
| Compound | Metabolic Pathways Observed in Hepatocytes | Key Findings |
| This compound (Compound 3) | Glucuronidation | Major and primary metabolic pathway. Shows minor overall metabolism. No O- or N-dealkylation metabolites detected. |
| Predecessor Spiropiperidine Compound | β-oxidation, O-dealkylation, Glucuronidation | More extensive metabolism compared to this compound. |
Experimental Protocols
Protocol: In Vitro Metabolism of this compound in Human Hepatocytes
This protocol outlines a standard procedure for assessing the metabolic stability and identifying the metabolites of this compound in a suspension culture of cryopreserved human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium (e.g., CHRM® Medium)
-
Hepatocyte culture medium (e.g., Williams Medium E with supplements)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control substrate (e.g., a compound with known high clearance)
-
Negative control (heat-inactivated hepatocytes)
-
Multi-well plates (e.g., 24-well or 96-well)
-
Incubator with orbital shaker (37°C, 5% CO2)
-
Acetonitrile (B52724) (ice-cold, for quenching)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Thawing of Hepatocytes:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath for approximately 2 minutes.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte thawing medium.
-
Centrifuge at a low speed (e.g., 100 x g) for 10 minutes at room temperature to pellet the cells.
-
Gently aspirate the supernatant and resuspend the cell pellet in hepatocyte culture medium.
-
Perform a cell count and assess viability using a method like the trypan blue exclusion assay.
-
-
Incubation Setup:
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL) in hepatocyte culture medium.
-
Prepare the this compound working solution by diluting the stock solution in culture medium to the final desired concentration.
-
In a multi-well plate, add the this compound working solution to the appropriate wells.
-
Include wells for a positive control, a vehicle control (medium with the same concentration of solvent used for the drug stock), and a negative control (heat-inactivated hepatocytes).
-
-
Metabolic Reaction:
-
Initiate the metabolic reaction by adding the hepatocyte suspension to the wells containing the drug solution.
-
Place the plate in an incubator with an orbital shaker set to 90-120 rpm to keep the cells in suspension.
-
Incubate at 37°C with 5% CO2.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.
-
Immediately quench the metabolic reaction by adding the aliquot to ice-cold acetonitrile (typically in a 1:2 or 1:3 ratio of sample to acetonitrile).
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (this compound) and identify any potential metabolites.
-
Monitor for the expected glucuronide conjugate of this compound.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
-
Analyze the MS/MS data to confirm the structure of any detected metabolites.
Troubleshooting Guides and FAQs
Q1: Why is the viability of my thawed hepatocytes low?
A1: Low post-thaw viability can be due to several factors:
-
Improper Thawing Technique: Ensure rapid thawing (<2 minutes) in a 37°C water bath. Prolonged exposure to the cryoprotectant at suboptimal temperatures can be toxic.
-
Incorrect Centrifugation: Use the recommended low-speed centrifugation (e.g., 100 x g for 10 minutes for human hepatocytes) to avoid damaging the cells.
-
Rough Handling: Handle the cell suspension gently. Use wide-bore pipette tips and avoid vigorous pipetting or vortexing.
-
Suboptimal Thawing Medium: Use a medium specifically designed for thawing cryopreserved hepatocytes to help remove the cryoprotectant effectively.
Q2: I am not observing any metabolism of my positive control compound.
A2: This indicates a problem with the metabolic activity of the hepatocytes or the experimental setup:
-
Poor Hepatocyte Health: If cell viability was low, the metabolic capacity will be compromised.
-
Incorrect Cofactors: Ensure that the culture medium contains all the necessary cofactors for the metabolic enzymes being studied. For some assays, especially with subcellular fractions like S9, exogenous cofactors (e.g., NADPH, UDPGA) need to be added.
-
Enzyme Inactivation: Ensure that the incubator temperature is maintained at 37°C. Temperatures that are too high can denature the enzymes.
-
Incorrect Assay Conditions: Verify the pH of the incubation buffer and the concentration of all reagents.
Q3: I am observing a high degree of variability between my replicate wells.
A3: High variability can stem from several sources:
-
Uneven Cell Seeding: Ensure the hepatocyte suspension is homogenous before and during plating. Hepatocytes settle quickly, so gently mix the suspension between pipetting steps.
-
Pipetting Errors: Use calibrated pipettes and ensure accurate and consistent pipetting volumes.
-
Edge Effects: In multi-well plates, the outer wells can be prone to evaporation, leading to changes in concentration. To mitigate this, consider not using the outermost wells or filling them with a buffer to maintain humidity.
Q4: How can I improve the detection of metabolites by LC-MS/MS?
A4: Challenges in metabolite detection can be addressed by optimizing the analytical method:
-
Sample Preparation: Ensure that the protein precipitation step is efficient. Incomplete protein removal can lead to ion suppression in the mass spectrometer.
-
Chromatography: Optimize the liquid chromatography method to achieve good separation of the parent compound from its metabolites and from matrix components.
-
Mass Spectrometry Parameters: Optimize the ionization source parameters and collision energies to achieve the best sensitivity for the parent drug and its expected metabolites.
-
Blank Matrix Interference: Analyze a blank matrix sample (from incubations without the drug) to identify any interfering peaks.
Q5: What is the expected major metabolite of this compound in human hepatocytes?
A5: Based on available literature, the primary and major metabolite of this compound in human hepatocytes is its glucuronide conjugate. You should specifically look for a mass shift corresponding to the addition of a glucuronic acid moiety (+176 Da) to the parent molecule.
Mandatory Visualizations
Technical Support Center: Optimizing LY2922470 Dosage for In Vivo Experiments
Welcome to the technical support center for LY2922470. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells.[1][2] Upon binding, this compound potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3] This glucose-dependent activity makes it a targeted therapeutic approach for type 2 diabetes, as it enhances insulin release primarily when blood glucose levels are elevated.[1][2] Additionally, this compound has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that further contributes to glucose homeostasis.[1][3]
Q2: What is a typical starting dose for this compound in preclinical rodent models?
A2: Based on preclinical studies, a typical starting dose for this compound in mice and rats for glucose-lowering experiments ranges from 1 to 10 mg/kg, administered orally.[1] For studies investigating GLP-1 secretion, a dose of 30 mg/kg has been used in mice.[1][4] In a mouse model of ischemia-reperfusion injury, doses of 10, 20, or 40 mg/kg have been shown to be effective.[4] The ED90 (the dose required to produce 90% of the maximum effect) for glucose lowering in an intraperitoneal glucose tolerance test (IPGTT) was determined to be 5 mg/kg for this compound.[1] Researchers should perform a dose-response study to determine the optimal dose for their specific animal model and experimental endpoint.
Q3: How should I formulate this compound for oral administration?
A3: While the specific vehicle for this compound in all published studies is not always detailed, a common vehicle used for oral administration of similar GPR40 agonists in preclinical studies is a suspension in 1% hydroxyethylcellulose (HEC) in purified water, with 0.25% polysorbate 80 and an antifoaming agent. For GLP-1 secretion studies in mice, a vehicle control was used, though its composition is not specified.[1] this compound is commercially available as a solid and is slightly soluble in acetonitrile.[4] It is recommended to determine the solubility and stability of your specific formulation prior to in vivo administration.
Q4: What are the key pharmacokinetic parameters of this compound in common preclinical species?
A4: Pharmacokinetic parameters for this compound have been characterized in mice, rats, and dogs. The compound generally exhibits good oral bioavailability and a half-life that supports once-daily dosing in preclinical models. Key pharmacokinetic data are summarized in the table below.
Troubleshooting Guide
Q1: I am not observing the expected glucose-lowering effect with this compound. What are some potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage: The dose may be too low for your specific animal model or experimental conditions. Review the dose-response data and consider performing a dose-escalation study. The ED90 for glucose lowering in an IPGTT has been reported as 5 mg/kg.[1]
-
Formulation and Administration: Ensure the compound is properly solubilized or suspended and that the oral gavage was successful. Inconsistent formulation can lead to variable absorption.
-
Animal Model: The responsiveness to GPR40 agonists can vary between different rodent strains and models of diabetes. Confirm that your chosen model is appropriate.
-
Glucose Challenge: The glucose-dependent nature of this compound's action is critical. Ensure that a sufficient glucose challenge is administered to stimulate insulin secretion.
-
Compound Integrity: Verify the purity and stability of your this compound stock.
Q2: I am observing high variability in my results between animals. What can I do to minimize this?
A2: High variability can be addressed by:
-
Consistent Dosing Technique: Ensure precise and consistent oral gavage technique for all animals.
-
Homogeneous Formulation: Thoroughly mix the formulation before each administration to ensure a uniform suspension.
-
Animal Acclimatization: Allow sufficient time for animals to acclimate to their environment and handling to reduce stress-induced physiological changes.
-
Fasting State: Standardize the fasting period before the experiment, as this can significantly impact baseline glucose levels and the response to treatment.
Q3: Are there any known toxicities or adverse effects associated with this compound at higher doses?
A3: Preclinical toxicology studies have been conducted for this compound. In these studies, exposures increased with increasing doses, but the increase was less than dose-proportional.[3] While specific adverse events for this compound are not detailed in the provided search results, it is important to note that the clinical development of another GPR40 agonist, TAK-875, was halted due to liver toxicity in a small percentage of patients.[5][6] Although this compound has a different chemical structure, it is prudent to monitor for signs of toxicity, particularly at higher doses or in long-term studies. This can include monitoring liver enzymes (ALT, AST) and general animal well-being.
Data Presentation
Table 1: Mean Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| IV Dose (mg/kg) | 1 | 1 | 1 |
| PO Dose (mg/kg) | 3 | 3 | 3 |
| Clp (mL min⁻¹ kg⁻¹) | 15.4 | 3.8 | 4.6 |
| Vdss (L/kg) | 3.9 | 1.2 | 1.0 |
| T½ (h) | 4.2 | 5.6 | 4.4 |
| Cmax (ng/mL) | 552 | 4135 | 2290 |
| Tmax (h) | 1 | 0.6 | 0.5 |
| Oral Bioavailability (%) | 62 | 95 | 55 |
| Data from Hamdouchi et al., 2016.[1] | |||
| Clp, plasma clearance; Vdss, volume of distribution at steady state; T½, terminal half-life; Cmax, maximum plasma concentration following oral dosing; Tmax, time to maximum concentration. |
Table 2: In Vivo Potency of this compound for Glucose Lowering
| Species | Assay | Endpoint | ED90 (mg/kg) |
| Mouse | IPGTT | Glucose Lowering | 5 |
| Data from Hamdouchi et al., 2016.[1] | |||
| IPGTT, Intraperitoneal Glucose Tolerance Test; ED90, effective dose for 90% of maximal response. |
Experimental Protocols
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
-
Animal Model: Male Balb/c mice (8–9 weeks of age) are single-housed and fed a normal rodent chow diet with ad libitum access to water.[1]
-
Acclimatization: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Dosing: this compound or vehicle is administered orally for 4 consecutive days.[1]
-
Fasting: On the night before the IPGTT, animals are fasted.
-
IPGTT Procedure:
-
On day 4, a baseline blood sample is collected (t=0).
-
Immediately after the baseline sample, a glucose solution (e.g., 2 g/kg) is administered via intraperitoneal injection.
-
Blood samples are collected at various time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Analysis: Blood glucose levels are measured at each time point. The area under the curve (AUC) for glucose is calculated to assess the effect of this compound on glucose tolerance.
Mandatory Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for an in vivo IPGTT study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
Troubleshooting inconsistent results with LY2922470
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using LY2922470, a potent and selective GPR40/FFAR1 agonist. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guide
This guide addresses common issues that may lead to inconsistent results with this compound.
1. Issue: High variability or lower than expected potency in cell-based assays.
-
Possible Cause 1: Poor Solubility. this compound has low aqueous solubility, which can lead to inaccurate concentrations and precipitation in media.[1]
-
Troubleshooting Steps:
-
Prepare fresh stock solutions in an appropriate solvent like DMSO before each experiment.[2]
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
When diluting into aqueous buffers or cell culture media, ensure rapid and thorough mixing to prevent precipitation.
-
Visually inspect your final working solutions for any signs of precipitation before adding them to cells.
-
Consider using a vehicle control with the same final solvent concentration in your experiments.
-
-
-
Possible Cause 2: Inconsistent Cell Health or Receptor Expression. The responsiveness of cells to this compound is dependent on the expression level and proper functioning of the GPR40 receptor.
-
Troubleshooting Steps:
-
Regularly check the health and viability of your cell lines.
-
If using transfected cells, verify the expression of GPR40 (e.g., via Western blot or qPCR) to ensure consistent receptor levels across experiments.
-
Ensure that the glucose concentration in your assay medium is appropriate, as GPR40-mediated insulin (B600854) secretion is glucose-dependent.[1][3]
-
-
-
Possible Cause 3: Assay-Dependent Variability. There can be a lack of correlation between different in vitro assays, such as calcium mobilization and in vivo activity.[1]
-
Troubleshooting Steps:
-
For predicting in vivo efficacy, consider complementing calcium flux assays with β-arrestin recruitment assays, as β-arrestin signaling has been shown to be a better predictor of in vivo activity for some GPR40 agonists.[1]
-
Measure the drug-target residence time, as a longer residence time has been associated with more sustained in vivo efficacy.[1]
-
-
2. Issue: Discrepancy between in vitro and in vivo results.
-
Possible Cause 1: Drug Metabolism. this compound can be metabolized in vivo, primarily through N- and O-dealkylation, which can affect its free concentration and activity.[1]
-
Troubleshooting Steps:
-
When comparing results across species, be aware of potential differences in drug metabolism.
-
If possible, perform pharmacokinetic studies to determine the concentration of this compound and its major metabolites in your animal model.
-
-
-
Possible Cause 2: High Plasma Protein Binding. this compound is highly bound to plasma proteins ( >99%), which can significantly reduce the free fraction of the compound available to interact with the target receptor in vivo.[1]
-
Troubleshooting Steps:
-
Be cautious when directly extrapolating in vitro effective concentrations to in vivo doses.
-
Consider the high protein binding when designing in vivo studies and interpreting the results.
-
-
3. Issue: Unexpected or off-target effects.
-
Possible Cause: Biased Agonism. Different GPR40 agonists can stabilize different receptor conformations, leading to the activation of distinct downstream signaling pathways (biased agonism).[4] this compound, for instance, has been shown to have anti-inflammatory effects not observed with another GPR40 agonist, TAK-875.[4][5]
-
Troubleshooting Steps:
-
Carefully characterize the signaling pathways activated by this compound in your specific experimental system.
-
When comparing your results with data from other GPR40 agonists, consider the potential for biased agonism to explain any discrepancies.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][6][7] Its primary mechanism involves the activation of the Gαq protein-coupled signaling pathway, which leads to an increase in intracellular calcium levels and subsequently enhances glucose-dependent insulin secretion.[1][3] Evidence also suggests that GPR40 can signal through a non-G-protein mediated pathway involving β-arrestin.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is a solid.[6] For stock solutions, DMSO is a suitable solvent.[2] It is recommended to store the solid compound at 4°C, protected from light, and in a dry, sealed container.[2] Prepare fresh dilutions from the stock for each experiment to ensure accuracy and avoid issues with stability and solubility.
Q3: What are the known off-target effects of this compound?
A3: While this compound is described as a selective GPR40 agonist, the potential for off-target effects should always be considered, as is the case with any small molecule inhibitor.[8] Some GPR40 agonists have been associated with liver toxicity, although this was a prominent issue with TAK-875 and may be related to factors like acyl glucuronidation and inhibition of mitochondrial respiration.[5][9][10][11] It is important to note that this compound has demonstrated distinct downstream effects compared to other GPR40 agonists, a phenomenon known as biased agonism.[4][5]
Q4: Can I use this compound for human or veterinary purposes?
A4: No, this compound is for research use only and is not for human or veterinary use.[6]
Quantitative Data Summary
| Parameter | Human GPR40 | Mouse GPR40 | Rat GPR40 | Reference |
| EC50 for Calcium Flux | 7 nM | 1 nM | 3 nM | [2][6][12] |
Key Experimental Protocols
1. Calcium Flux Assay
This protocol is for measuring the activation of GPR40 by this compound in a cell line overexpressing the receptor.
-
Cell Line: HEK293 cells stably expressing human, mouse, or rat GPR40.
-
Reagents:
-
This compound
-
DMSO (for stock solution)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
-
Procedure:
-
Plate the GPR40-expressing cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control with the same final DMSO concentration.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
After incubation, wash the cells with assay buffer.
-
Place the plate in a fluorescence plate reader capable of kinetic reading.
-
Add the this compound dilutions or vehicle control to the wells and immediately begin measuring fluorescence intensity over time.
-
Analyze the data by calculating the peak fluorescence response for each concentration and fit the data to a dose-response curve to determine the EC50.
-
2. β-Arrestin Recruitment Assay
This protocol is for measuring the recruitment of β-arrestin to GPR40 upon activation by this compound.
-
Cell Line: A cell line engineered for β-arrestin recruitment assays, co-expressing GPR40 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin assay).
-
Reagents:
-
This compound
-
DMSO (for stock solution)
-
Assay buffer or cell culture medium as recommended by the assay manufacturer.
-
-
Procedure:
-
Plate the cells according to the assay manufacturer's protocol.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the appropriate assay buffer. Include a vehicle control.
-
Add the this compound dilutions or vehicle control to the cells.
-
Incubate the plate for the time recommended by the assay manufacturer.
-
Add the detection reagents provided with the assay kit.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Analyze the data by fitting the results to a dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Visualizations
Caption: GPR40 signaling pathways activated by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. abmole.com [abmole.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]
- 11. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
LY2922470 degradation pathways and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY2922470. Our goal is to help you address common issues encountered during experiments and ensure the stability and integrity of the compound.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
If you are observing inconsistent results or a decrease in the expected activity of this compound, it could be due to compound degradation or improper handling. Follow these steps to troubleshoot the issue:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitation is observed in the stock solution.
Precipitation can occur if the compound's solubility limit is exceeded or if the solution has been stored improperly.
-
Action: Gently warm the solution and use sonication to aid in redissolution.[1] If precipitation persists, it may be necessary to prepare a fresh, potentially more dilute, stock solution.
-
Prevention: Ensure that the concentration of your stock solution does not exceed the solubility of this compound in your chosen solvent. For in vivo studies, carefully follow the provided formulation protocols.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are:
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, typically prepared in DMSO, should be stored as follows:
To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: What is the shelf life of this compound?
A3: When stored properly as a solid, this compound has a shelf life of over 2 years.[3] One supplier indicates stability for at least 4 years at -20°C.[4]
Q4: Is this compound stable during shipping?
A4: Yes, this compound is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping and time spent in customs.[3]
Q5: What are the known degradation pathways for this compound?
A5: Specific chemical degradation pathways for this compound under various stress conditions (e.g., acid, base, oxidation, photolysis) are not extensively detailed in publicly available literature. However, a study on the metabolic fate of this compound in rat, dog, and human hepatocytes indicated that glucuronidation is the major metabolic pathway, with no O- or N-dealkylation metabolites detected.[5] To minimize chemical degradation, it is crucial to adhere to the recommended storage and handling conditions.
The following diagram illustrates hypothetical degradation pathways based on the chemical structure of this compound. Note: These are potential pathways and have not been experimentally confirmed.
Caption: Hypothetical degradation pathways of this compound.
Data Summary
Storage and Stability of this compound
| Form | Condition | Temperature | Duration | Light Sensitivity | Reference |
| Solid | Shipping | Ambient | Weeks | Not specified | [3] |
| Solid | Short-term Storage | 0 - 4°C | Days to Weeks | Protect from light | [3][6][7] |
| Solid | Long-term Storage | -20°C | Months to Years | Protect from light | [3][4] |
| Stock Solution (in DMSO) | Short-term Storage | -20°C | 1 Month | Protect from light | [1][2] |
| Stock Solution (in DMSO) | Long-term Storage | -80°C | 6 Months | Protect from light | [1][2] |
| In Solution (Phosphate Buffer) | Chemical Stability | 40°C | 24 hours | Not specified | [5] |
Experimental Protocols
Protocol 1: Preparing a Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired concentration. This compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[7]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][2]
Protocol 2: Preparing an In Vivo Formulation
The following are example protocols for preparing this compound for in vivo administration. A clear solution should be obtained.[1][2]
-
Formulation A (PEG300, Tween-80, Saline):
-
Start with a stock solution of this compound in DMSO.
-
In a sterile tube, add the solvents in the following order, mixing after each addition: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Formulation B (SBE-β-CD in Saline):
-
Start with a stock solution of this compound in DMSO.
-
Add the solvents in the following order: 10% DMSO (from stock) and 90% (20% SBE-β-CD in saline).
-
-
Formulation C (Corn Oil):
-
Start with a stock solution of this compound in DMSO.
-
Add the solvents in the following order: 10% DMSO (from stock) and 90% corn oil.
-
References
Technical Support Center: Minimizing Variability in LY2922470 Functional Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving the GPR40 agonist, LY2922470.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is primarily expressed on pancreatic β-cells.[2][3][4] Upon activation by agonists like this compound, GPR40 predominantly signals through the Gαq protein pathway. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 triggers the release of intracellular calcium (Ca2+), a key step in glucose-dependent insulin (B600854) secretion.[2][5] Additionally, GPR40 can also signal through a non-G protein-mediated pathway involving β-arrestin recruitment.[1][3] Some synthetic GPR40 agonists have also been shown to signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP).[6]
Q2: What are the key functional assays used to characterize this compound activity?
The primary functional assays for this compound and other GPR40 agonists include:
-
Calcium Mobilization Assays: These assays directly measure the increase in intracellular calcium concentration following GPR40 activation, reflecting the Gαq signaling pathway.[1][7]
-
β-Arrestin Recruitment Assays: These assays quantify the recruitment of β-arrestin to the activated GPR40 receptor, providing insight into a G protein-independent signaling pathway.[1][8]
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of this compound to the GPR40 receptor by competing with a radiolabeled ligand.[9][10]
Q3: What are the common sources of variability in these cell-based assays?
Variability in cell-based assays can arise from several factors:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and time from the last passage can alter cellular responses.[11] Overgrown cultures can lead to higher background signals due to increased cell death.[12]
-
Reagent Quality and Handling: Variations in media components, serum lots, and the handling of assay reagents can introduce variability.[6]
-
Liquid Handling and Pipetting: Inaccurate or inconsistent liquid handling is a major contributor to experimental variability.[6]
-
Cell Line Integrity: Cell line misidentification or contamination can lead to irreproducible results. It is crucial to use authenticated cell lines from a trusted source.[11]
-
Receptor Expression Levels: Very high receptor expression can lead to constitutive signaling and high background, while low expression results in a weak signal.[13]
Troubleshooting Guides
Calcium Mobilization Assay
Problem: High Background Signal
-
Possible Cause: Autofluorescence of test compounds or plates.
-
Solution: Screen compounds for autofluorescence before the assay. Use black-walled, clear-bottom plates to reduce background.
-
-
Possible Cause: Suboptimal blocking or washing.
-
Possible Cause: Cell health and density.
-
Solution: Ensure cells are healthy and not overgrown. Optimize cell seeding density to avoid overcrowding.[15]
-
Problem: Low Signal-to-Noise Ratio
-
Possible Cause: Low receptor expression.
-
Solution: Use a cell line with higher GPR40 expression or optimize transfection conditions for transient expression.
-
-
Possible Cause: Insufficient agonist concentration or incubation time.
-
Solution: Perform a dose-response experiment to determine the optimal agonist concentration. Optimize the incubation time to capture the peak response.[13]
-
-
Possible Cause: Issues with the calcium indicator dye.
-
Solution: Ensure the dye is properly loaded and not extruded by the cells. Some cell lines may require the use of an anion-exchange pump inhibitor like probenecid (B1678239).[16]
-
β-Arrestin Recruitment Assay
Problem: Low Signal Window
-
Possible Cause: Low receptor or β-arrestin expression.
-
Solution: Ensure optimal expression levels of both the GPR40 receptor and the β-arrestin fusion protein.[13]
-
-
Possible Cause: Inappropriate agonist incubation time.
-
Solution: The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal incubation time.[8]
-
-
Possible Cause: Cell-specific factors.
-
Solution: The cellular context, including the expression of G protein-coupled receptor kinases (GRKs), can influence β-arrestin recruitment. Consider using a different cell line or co-transfecting with relevant GRKs.[17]
-
Problem: High Background Signal
-
Possible Cause: Constitutive receptor activity.
-
Solution: High receptor expression can lead to agonist-independent signaling. Optimize the amount of plasmid used for transfection to achieve a lower, more physiological expression level.[18]
-
-
Possible Cause: Serum components activating the receptor.
-
Solution: Serum-starve the cells for a few hours (e.g., 4-16 hours) before the assay to minimize basal signaling.[8]
-
Radioligand Binding Assay
Problem: High Nonspecific Binding
-
Possible Cause: Radioligand binding to non-receptor components.
-
Possible Cause: Inadequate washing.
-
Solution: Ensure efficient and rapid washing to separate bound from free radioligand without allowing significant dissociation of the receptor-ligand complex.
-
Problem: Low Specific Binding
-
Possible Cause: Low receptor density in the membrane preparation.
-
Solution: Increase the amount of membrane protein used in the assay.
-
-
Possible Cause: Degradation of the receptor or radioligand.
-
Solution: Prepare fresh membrane fractions and store them properly at -80°C. Ensure the radioligand has not degraded.
-
Quantitative Data Summary
Table 1: In Vitro Potency of GPR40 Agonists
| Compound | Assay Type | Cell Line | Species | EC50 / IC50 (nM) | Reference |
| This compound | Calcium Mobilization | HEK293 | Human | 7 | [1] |
| This compound | Calcium Mobilization | HEK293 | Mouse | 1 | [1] |
| This compound | Calcium Mobilization | HEK293 | Rat | 3 | [1] |
| AM-1638 | IP3 Accumulation | COS-7 | Human | 24 | [6] |
| AM-1638 | cAMP Accumulation | COS-7 | Human | 160 | [6] |
| AM-5262 | IP3 Accumulation | COS-7 | Human | 16 | [6] |
| AM-5262 | cAMP Accumulation | COS-7 | Human | 100 | [6] |
| TAK-875 | IP3 Accumulation | COS-7 | Human | 15 | [6] |
Table 2: Radioligand Binding Affinity for GPR40
| Compound | Radioligand | Membrane Source | Ki (nM) | Reference |
| LY2881835 | [3H]-Compound 4 | hGPR40 | 1.8 | [21] |
| LY2922083 | [3H]-Compound 4 | hGPR40 | 1.3 | [21] |
| This compound | [3H]-Compound 4 | hGPR40 | 1.1 | [21] |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and equipment.
-
Cell Plating:
-
Seed cells (e.g., HEK293 expressing human GPR40) into black-walled, clear-bottom 96-well or 384-well plates.
-
Optimal cell density should be determined empirically but is often in the range of 20,000-50,000 cells per well for a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-5) according to the manufacturer's instructions. An anion-exchange pump inhibitor like probenecid may be included to prevent dye extrusion.
-
Aspirate the cell culture medium and add the dye-loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handler (e.g., FLIPR or FlexStation) to add the compounds to the wells.
-
Measure the fluorescence signal kinetically, immediately before and after compound addition.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time.
-
Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
β-Arrestin Recruitment Assay Protocol (using Enzyme Fragment Complementation)
This protocol is based on the principles of enzyme fragment complementation assays (e.g., PathHunter).
-
Cell Plating:
-
Use a cell line engineered to co-express a GPR40-ProLink (PK) fusion protein and a β-arrestin-Enzyme Acceptor (EA) fusion protein.
-
Plate the cells in white, opaque 96-well or 384-well plates at a density optimized for your cell line.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells.
-
Incubate for a predetermined optimal time (e.g., 90 minutes) at 37°C.[8]
-
-
Signal Detection:
-
Add the substrate for the complemented enzyme (e.g., a β-galactosidase substrate that generates a chemiluminescent signal) to each well.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Read the chemiluminescence on a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Radioligand Binding Assay Protocol
This is a competitive binding assay protocol using membrane preparations.
-
Membrane Preparation:
-
Homogenize cells expressing GPR40 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a suitable buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled GPR40 antagonist), and varying concentrations of unlabeled this compound.
-
For nonspecific binding control wells, add a high concentration of an unlabeled GPR40 ligand.
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[20]
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the nonspecific binding counts from the total binding counts to obtain specific binding.
-
Plot the percent specific binding against the concentration of this compound and fit the data to a competition binding curve to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: GPR40 signaling pathway activated by this compound.
Caption: Experimental workflow for a calcium mobilization assay.
Caption: A logical workflow for troubleshooting assay variability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. benchchem.com [benchchem.com]
- 14. arp1.com [arp1.com]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GPR40 Agonists: LY2922470 vs. TAK-875
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent G protein-coupled receptor 40 (GPR40) agonists, LY2922470 and TAK-875. The information presented herein is curated from publicly available experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Introduction to GPR40 Agonism
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells. Its activation by endogenous long-chain fatty acids or synthetic agonists leads to a glucose-dependent increase in insulin (B600854) secretion. This mechanism has made GPR40 an attractive therapeutic target for the treatment of type 2 diabetes mellitus, as it offers the potential for glycemic control with a reduced risk of hypoglycemia. This compound and TAK-875 are two synthetic agonists that have been extensively studied for their ability to activate this receptor.
Quantitative Performance Data
The following table summarizes the available quantitative data for this compound and TAK-875 from in vitro functional assays. It is important to note that these values are derived from different studies and direct head-to-head comparisons in the same experimental setting are limited.
| Parameter | This compound | TAK-875 | Assay Type | Species |
| EC50 | 7 nM[1] | 72 nM[2] | GPR40 Activation / β-Arrestin Recruitment | Human |
| 1 nM[1] | - | β-Arrestin Recruitment | Mouse | |
| 3 nM[1] | - | β-Arrestin Recruitment | Rat | |
| - | 72 nM[2] | Intracellular Inositol (B14025) Phosphate (IP) Production | Human |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathways and Mechanism of Action
Activation of GPR40 by agonists like this compound and TAK-875 initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of GPR40 to the Gαq subunit of the heterotrimeric G protein.
Gαq-Mediated Signaling
Upon agonist binding, GPR40 activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which further contributes to the insulin secretory response.
GPR40 Gαq-mediated signaling pathway.
β-Arrestin Recruitment
In addition to G protein-dependent signaling, agonist binding to GPR40 can also lead to the recruitment of β-arrestins. β-arrestins are scaffolding proteins that can mediate G protein-independent signaling and are also involved in receptor desensitization and internalization. This compound has been shown to be a potent activator of β-arrestin recruitment.[1] Some evidence suggests that TAK-875 may act as a β-arrestin2-biased agonist, indicating a potential for differential signaling between the two compounds.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These represent typical protocols and may vary between research laboratories.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following agonist stimulation.
References
A Comparative Analysis of LY2922470 and Other FFAR1 Agonists for Drug Discovery Professionals
An objective guide to the efficacy and signaling pathways of leading Free Fatty Acid Receptor 1 (FFAR1) agonists, supported by experimental data.
This guide provides a comparative overview of the Free Fatty Acid Receptor 1 (FFAR1) agonist LY2922470 against other notable agonists in the field: TAK-875, AM-1638, AM-5262, AMG-837, and Compound A. The following sections detail their comparative efficacy through quantitative data, outline the experimental protocols used to generate this data, and visualize the key signaling pathways involved.
Comparative Efficacy of FFAR1 Agonists
The therapeutic potential of FFAR1 agonists is largely determined by their potency (EC50) and maximal efficacy (Emax) in activating the receptor. These parameters are influenced by the agonist's binding site and its ability to induce specific conformational changes in the receptor, leading to either partial or full agonism. Full agonists are capable of eliciting a maximal response from the receptor, often by activating multiple signaling pathways, whereas partial agonists produce a submaximal response. The following table summarizes the available in vitro data for this compound and its comparators.
| Agonist | Agonist Type | Assay Type | Species | EC50 | Emax (% of control or comparator) | Reference |
| This compound | Partial Agonist | Calcium Flux | Human | 7 nM | Not Reported | [1] |
| Calcium Flux | Mouse | 1 nM | Not Reported | [1] | ||
| Calcium Flux | Rat | 3 nM | Not Reported | [1] | ||
| TAK-875 (Fasiglifam) | Partial Agonist | Inositol (B14025) Monophosphate (IP1) | CHO Cells (human FFAR1) | Not Reported | Lower than Compound A | [2] |
| β-arrestin 2 Recruitment | HEK-293T Cells | 54.7 nM | More effective than endogenous ligands | |||
| AM-1638 | Full Agonist | Aequorin (Ca2+) | CHO Cells (low FFAR1 expression) | Not Reported | Full agonist activity | [3] |
| IP Accumulation | A9 Cells (high FFAR1 expression) | 13 nM | Full agonist efficacy comparable to DHA | [3][4] | ||
| AM-5262 | Full Agonist | Not Specified | Not Specified | Not Reported | More potent than AM-1638 in stimulating GLP-1 and GIP secretion | |
| AMG-837 | Partial Agonist | Aequorin (Ca2+) | CHO Cells (low FFAR1 expression) | Not Reported | ~30% of full agonists | [3] |
| IP Accumulation | A9 Cells (high FFAR1 expression) | Not Reported | ~50% of DHA and full agonists | [3] | ||
| Compound A | Full Agonist | Inositol Monophosphate (IP1) | CHO Cells (human FFAR1) | Not Reported | Higher than TAK-875 | [2] |
| Calcium Mobilization | HEK Cells (human FFAR1) | 0.8 nM | Not Reported | [2] | ||
| Calcium Mobilization | HEK Cells (rat FFAR1) | 2.9 nM | Not Reported | [2] |
Note: Direct comparison of absolute EC50 and Emax values across different studies can be challenging due to variations in experimental conditions such as cell lines, receptor expression levels, and assay formats. The data presented should be interpreted within the context of the referenced studies.
Key Signaling Pathways
FFAR1 activation initiates downstream signaling cascades that are crucial for its physiological effects, primarily glucose-stimulated insulin (B600854) secretion (GSIS). The primary pathway involves the Gq protein, leading to intracellular calcium mobilization. However, some agonists, particularly full agonists, can also engage Gs protein signaling, resulting in cAMP production, or stimulate β-arrestin recruitment, which can lead to distinct downstream effects and receptor desensitization.
Caption: FFAR1 Signaling Pathways.
Experimental Workflow
The characterization of FFAR1 agonists typically follows a standardized workflow to assess their potency and efficacy in vitro. This process involves a series of cellular assays designed to measure key second messengers and downstream signaling events.
Caption: In Vitro Characterization Workflow.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for the key assays used to evaluate FFAR1 agonist efficacy.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of the Gq pathway by an FFAR1 agonist.
-
Cell Seeding:
-
HEK293 or CHO cells stably expressing the human FFAR1 receptor are cultured in appropriate media.
-
Cells are harvested and seeded into 96- or 384-well black-walled, clear-bottom microplates at a density optimized for the specific cell line and plate format.
-
Plates are incubated overnight to allow for cell adherence.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) loading solution is prepared according to the manufacturer's instructions, often containing probenecid (B1678239) to prevent dye extrusion.
-
The loading solution is added to each well, and the plate is incubated in the dark at 37°C for a specified time (typically 30-60 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Serial dilutions of the FFAR1 agonists are prepared in the assay buffer.
-
The plate reader automatically injects the agonist solutions into the wells, and fluorescence is measured kinetically over a period of several minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity over baseline is calculated.
-
Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.
-
EC50 and Emax values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable measure of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3.
-
Cell Seeding and Stimulation:
-
Cells expressing FFAR1 are seeded in 96- or 384-well plates and cultured overnight.
-
The culture medium is replaced with a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.
-
Serial dilutions of the FFAR1 agonists are added to the wells, and the plate is incubated at 37°C for a defined period (e.g., 30-90 minutes) to allow for IP1 accumulation.
-
-
IP1 Detection (HTRF-based):
-
A lysis buffer containing IP1-d2 (a fluorescently labeled IP1 analog) and an anti-IP1 antibody conjugated to a fluorescent donor (e.g., Europium cryptate) is added to each well.
-
The plate is incubated at room temperature to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody.
-
-
Signal Measurement and Data Analysis:
-
The Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader. A high concentration of cellular IP1 results in a low HTRF signal.
-
A standard curve is generated using known concentrations of IP1.
-
The concentration of IP1 in the cell lysates is determined from the standard curve.
-
Dose-response curves are plotted, and EC50 and Emax values are calculated as described for the calcium flux assay.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated FFAR1, a key event in receptor desensitization and G protein-independent signaling. Various technologies can be used, such as enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
-
Cell Line and Reagents (EFC-based, e.g., PathHunter):
-
A cell line co-expressing FFAR1 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, complementing enzyme fragment (Enzyme Acceptor) is used.
-
Cells are seeded in appropriate microplates.
-
-
Agonist Treatment and Signal Development:
-
Serial dilutions of the FFAR1 agonists are added to the cells.
-
The plate is incubated to allow for agonist-induced receptor activation and subsequent β-arrestin recruitment, which brings the two enzyme fragments into proximity, forming an active enzyme.
-
A substrate for the complemented enzyme is added, and the plate is incubated to allow for signal generation (chemiluminescence).
-
-
Signal Detection and Data Analysis:
-
The chemiluminescent signal is read using a luminometer.
-
Dose-response curves are generated by plotting the luminescent signal against the logarithm of the agonist concentration.
-
EC50 and Emax values are determined using a four-parameter logistic fit.
-
Logical Relationships in FFAR1 Agonist Classification
The classification of FFAR1 agonists as full or partial, and their potential for biased signaling, is determined by their interaction with the receptor and the downstream pathways they activate. This can be visualized as a logical flow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel agonists and antagonists of the free fatty acid receptor one (FFAR1) using virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating LY2922470's Impact on GLP-1 Secretion: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LY2922470's effect on Glucagon-Like Peptide-1 (GLP-1) secretion with alternative GPR40 and GPR119 agonists. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying signaling pathways and workflows to support further investigation and development in the field of metabolic disease therapeutics.
This compound is a G protein-coupled receptor 40 (GPR40) agonist that has demonstrated the potential to stimulate the release of GLP-1, a critical incretin (B1656795) hormone in glucose homeostasis. This guide will delve into the available data on this compound and compare its performance with other agents that modulate GLP-1 secretion through GPR40 and the alternative GPR119 pathway.
Comparative Analysis of GLP-1 Secretion
While specific quantitative data for this compound's effect on GLP-1 secretion from publicly available preclinical studies is limited to statements of "significant increases," a comparative understanding can be built by examining data from other GPR40 and GPR119 agonists.[1][2] The following tables summarize representative data from in vitro and in vivo studies on various compounds, providing a baseline for evaluating the potential efficacy of this compound.
Table 1: In Vitro GLP-1 Secretion by GPR40 and GPR119 Agonists
| Compound | Target | Cell Line | Concentration | Fold Increase in GLP-1 (vs. control) | Reference |
| GPR40 Agonists | |||||
| AM-1638 | GPR40 | GLUTag | 1 µM | ~5-6 | (Fidock et al., 2014) |
| AM-5262 | GPR40 | GLUTag | 1 µM | ~5-6 | (Fidock et al., 2014) |
| TAK-875 | GPR40 | STC-1 | 10 µM | ~2.5 | (Suzuki et al., 2013) |
| GPR119 Agonists | |||||
| AR231453 | GPR119 | GLUTag | 10 µM | ~3 | (Chu et al., 2007) |
| GSK1292263 | GPR119 | GLUTag | 10 µM | ~2.5 | (Ning et al., 2011) |
Table 2: In Vivo GLP-1 Secretion by GPR40 and GPR119 Agonists in Mice
| Compound | Target | Dose | Route | % Increase in Plasma GLP-1 (vs. vehicle) | Reference |
| GPR40 Agonists | |||||
| LY2881835 | GPR40 | 10 mg/kg | Oral | Data not specified, but noted as significant | [2] |
| AM-1638 | GPR40 | 30 mg/kg | Oral | ~480% | (Christensen et al., 2016)[3] |
| AM-5262 | GPR40 | 30 mg/kg | Oral | ~480% | (Christensen et al., 2016)[3] |
| GPR119 Agonists | |||||
| AR231453 | GPR119 | 10 mg/kg | Oral | ~150% (with DPP-4 inhibitor) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of GLP-1 secretagogues.
In Vitro GLP-1 Secretion Assay using STC-1 Cells
This protocol outlines the measurement of GLP-1 secretion from the murine intestinal enteroendocrine cell line, STC-1.[5]
Materials:
-
STC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
HEPES buffer (20 mM HEPES, 140 mM NaCl, 4.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, pH 7.4)
-
Test compounds (e.g., this compound, other GPR40/GPR119 agonists) dissolved in a suitable vehicle (e.g., DMSO)
-
GLP-1 ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Culture: Seed STC-1 cells in 24-well plates and grow to 80-90% confluency.
-
Starvation: Wash cells twice with HEPES buffer and then incubate in HEPES buffer for 2 hours at 37°C to establish a baseline.
-
Stimulation: Replace the buffer with fresh HEPES buffer containing the test compounds at various concentrations or a vehicle control. Incubate for 2 hours at 37°C.
-
Sample Collection: Collect the supernatant, add a DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation, and store at -80°C until analysis.
-
Cell Lysis: Lyse the cells in each well with cell lysis buffer to determine the total protein content.
-
GLP-1 Measurement: Quantify the concentration of GLP-1 in the collected supernatant using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
Normalization: Normalize the measured GLP-1 concentration to the total protein content in each well.
In Vivo GLP-1 Measurement in Mice
This protocol describes the procedure for measuring plasma GLP-1 levels in mice following oral administration of a test compound.
Materials:
-
Male C57BL/6 mice
-
Test compounds (e.g., this compound) formulated for oral gavage
-
Vehicle control
-
DPP-4 inhibitor (e.g., sitagliptin)
-
EDTA-coated collection tubes
-
Centrifuge
-
GLP-1 ELISA kit
Procedure:
-
Animal Acclimation and Fasting: Acclimate mice to handling and house them individually. Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle via oral gavage. A DPP-4 inhibitor is often co-administered to prevent the rapid degradation of active GLP-1.
-
Blood Collection: At specified time points (e.g., 30, 60, 120 minutes) post-administration, collect blood samples from the tail vein or via cardiac puncture into EDTA-coated tubes containing a DPP-4 inhibitor.
-
Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80°C until analysis.
-
GLP-1 Measurement: Determine the plasma GLP-1 concentrations using a GLP-1 ELISA kit according to the manufacturer's protocol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: GPR40 signaling pathway for GLP-1 secretion.
Caption: GPR119 signaling pathway for GLP-1 secretion.
Caption: In vitro GLP-1 secretion assay workflow.
Caption: In vivo GLP-1 measurement workflow in mice.
References
Comparative Analysis of LY2922470 Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of LY2922470, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, against a panel of other receptors. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound, offering valuable insights for researchers in the field of diabetes and metabolic diseases.
Summary of Cross-Reactivity Data
This compound was evaluated for its cross-reactivity against a broad panel of over 100 targets, including G protein-coupled receptors (GPCRs), kinases, enzymes, and nuclear receptors. The screening revealed that this compound exhibits a high degree of selectivity for its primary target, GPR40.
The following table summarizes the minimal activity observed at a concentration of 10 μM. It is important to note that specific quantitative binding affinities (e.g., Ki or IC50 values) for these off-targets are not publicly available in the primary literature; the data is presented as percent inhibition.
| Target Class | Number of Targets Screened | Observed Activity of this compound at 10 μM |
| GPCRs | >50 | Minimal activity (<50% inhibition) |
| Kinases | >20 | Minimal activity (<50% inhibition) |
| Enzymes | >15 | Minimal activity (<50% inhibition) |
| Nuclear Receptors | >10 | Minimal activity (<50% inhibition) |
| Specifically Mentioned | ||
| Peroxisome Proliferator-Activated Receptors (PPARs) | Multiple isoforms | Strong selectivity against PPARs[1] |
| hERG Channel | 1 | No significant activity at 10 μM and 100 μM[1] |
Experimental Protocols
The cross-reactivity of this compound was assessed using standard in vitro screening panels provided by commercial vendors, DiscoveRX and CEREP.[1] While the full detailed protocols for every individual assay within these extensive panels are proprietary to the service providers, the general methodologies are outlined below.
General Protocol for GPCR Off-Target Screening (Binding Assays)
-
Target Preparation: Membranes are prepared from cell lines stably expressing the receptor of interest.
-
Radioligand Binding: A specific radioligand for the receptor is incubated with the prepared membranes in the presence and absence of the test compound (this compound) at a screening concentration (typically 10 μM).
-
Incubation: The reaction is allowed to reach equilibrium at a specific temperature and for a defined period.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.
-
Detection: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle-treated) sample.
General Protocol for Kinase Off-Target Screening (Biochemical Assays)
-
Kinase Reaction: The kinase of interest is incubated with a specific substrate and ATP in the presence and absence of the test compound (this compound) at a screening concentration (e.g., 10 μM).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring ATP depletion.
-
-
Data Analysis: The percent inhibition of kinase activity by the test compound is calculated relative to a control (vehicle-treated) sample.
Visualizations
GPR40 Signaling Pathway
This compound is an agonist for GPR40, which is primarily coupled to the Gαq signaling pathway. Activation of this pathway leads to an increase in intracellular calcium, which in pancreatic β-cells, potentiates glucose-stimulated insulin (B600854) secretion.
Caption: GPR40 signaling pathway activated by this compound.
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound like this compound.
Caption: General workflow for off-target cross-reactivity screening.
References
A Comparative Guide to LY2922470 and Endogenous Fatty Acids as GPR40 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic GPR40 agonist, LY2922470, and endogenous fatty acid ligands. The information is compiled from publicly available experimental data to assist researchers in understanding their relative performance in activating the G-protein coupled receptor 40 (GPR40), a key target in metabolic disease research.
Introduction to GPR40 and its Agonists
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] Medium and long-chain fatty acids (FFAs) are the natural endogenous ligands for this receptor. Upon activation, GPR40 primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and ultimately enhances insulin secretion.[1][2]
This compound is a potent synthetic agonist of GPR40 that has been developed for the potential treatment of type 2 diabetes.[1] Unlike endogenous fatty acids, synthetic agonists like this compound can exhibit "biased agonism," preferentially activating one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).[2] This guide will delve into the available data to compare the pharmacological profiles of this compound and endogenous fatty acids.
Quantitative Comparison of Agonist Activity
Table 1: Potency (EC50) of this compound on GPR40 Across Different Species and Assays
| Compound | Species | Assay | EC50 (nM) | Reference |
| This compound | Human | Calcium Flux | 7 | Hamdouchi et al., 2016 |
| This compound | Mouse | Calcium Flux | 1 | Hamdouchi et al., 2016 |
| This compound | Rat | Calcium Flux | 3 | Hamdouchi et al., 2016 |
| This compound | Human | β-Arrestin Recruitment | 18 | Hamdouchi et al., 2016 |
| This compound | Mouse | β-Arrestin Recruitment | 2 | Hamdouchi et al., 2016 |
| This compound | Rat | β-Arrestin Recruitment | 12 | Hamdouchi et al., 2016 |
Table 2: Potency (EC50) of Endogenous Fatty Acids on GPR40
| Compound | Species | Assay | EC50 (µM) | Reference |
| Oleic Acid | Rat | Calcium Flux | 1-10 | Feng et al., 2005[3] |
| Palmitic Acid | Mouse | Insulin Secretion | ~5 | Itoh et al., 2003 |
| Linoleic Acid | Mouse | CCK Secretion | ~10 | Liou et al., 2011[4] |
Signaling Pathways and Biased Agonism
GPR40 activation can initiate multiple downstream signaling cascades. The canonical pathway involves Gαq/11 activation, leading to insulin secretion. However, GPR40 can also engage β-arrestin proteins, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling events.
The phenomenon of "biased agonism" describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. While direct comparative data for this compound is limited, studies on other synthetic GPR40 agonists, such as TAK-875, have demonstrated clear biased signaling. For instance, TAK-875 was found to be a partial agonist for Gαq/11-mediated signaling compared to oleic and palmitic acids, but was more potent and efficacious in recruiting β-arrestin 2.[5]
Observational data suggests this compound also acts as a biased agonist. For example, in vascular endothelial cells, this compound, but not TAK-875, was shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses, indicating a distinct signaling profile.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize GPR40 agonists.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gαq/11 signaling.
1. Cell Culture and Plating:
-
Culture HEK293 or CHO cells stably expressing human GPR40 in appropriate growth medium.
-
Seed cells into black-walled, clear-bottom 96-well or 384-well plates at a density that ensures a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The solution may contain Pluronic F-127 to aid dye solubilization and probenecid (B1678239) to prevent dye leakage.
-
Remove growth medium from the cells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature in the dark.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and endogenous fatty acids (complexed to BSA) in the assay buffer at a concentration that is typically 4-5 times the final desired concentration.
-
Use a fluorescent plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence for 10-20 seconds.
-
The instrument then automatically adds the agonist solution to the cell plate.
4. Data Acquisition and Analysis:
-
Immediately after agonist addition, record the fluorescence intensity over time (typically 1-3 minutes).
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR40 and β-arrestin upon agonist stimulation. A common method is the PathHunter® β-arrestin assay.
1. Cell Culture and Plating:
-
Use a cell line engineered to co-express a ProLink (PK)-tagged GPR40 and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Plate the cells in a white-walled, clear-bottom 96-well or 384-well plate and incubate overnight.
2. Compound Stimulation:
-
Prepare serial dilutions of the agonists in an appropriate assay buffer.
-
Add the agonist solutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.
3. Detection:
-
Add the detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for approximately 60 minutes to allow for signal development.
4. Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
The intensity of the signal is proportional to the extent of β-arrestin recruitment.
-
Generate dose-response curves and calculate EC50 values as described for the calcium flux assay.
Conclusion
This compound is a potent, synthetic GPR40 agonist that activates both Gq-mediated and β-arrestin-mediated signaling pathways. While direct comparative quantitative data with endogenous fatty acids is sparse, the available evidence suggests that this compound, like other synthetic agonists, likely exhibits a distinct profile of biased agonism. This could have significant implications for its therapeutic effects, potentially allowing for the separation of desired metabolic actions from unwanted side effects. Further head-to-head studies are warranted to fully elucidate the comparative pharmacology of this compound and endogenous fatty acids at GPR40. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPR40 Agonism Modulates Inflammatory Reactions in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
Replicating Preclinical Success: A Comparative Guide to GPR40 Agonist LY2922470 and its Alternatives
For researchers and drug development professionals navigating the landscape of G protein-coupled receptor 40 (GPR40) agonists, understanding the nuances of preclinical findings is paramount. This guide provides a comprehensive comparison of LY2922470 with other key GPR40 agonists, namely AMG 837 and TAK-875, offering a detailed look at the experimental data and methodologies essential for replicating and building upon these foundational studies.
This compound emerged from a class of spiropiperidine and tetrahydroquinoline acid derivatives designed to enhance glucose-dependent insulin (B600854) secretion by targeting GPR40, a receptor highly expressed in pancreatic β-cells.[1][2][3] Preclinical studies demonstrated its potential as a glucose-lowering therapy for type 2 diabetes mellitus.[1][3][4] This guide will delve into the key experiments that defined the preclinical profile of this compound and compare its performance against other notable GPR40 agonists.
Comparative In Vitro Efficacy
The initial characterization of GPR40 agonists heavily relies on in vitro assays to determine their potency and signaling profile. Key among these are calcium flux and β-arrestin recruitment assays, which probe the activation of G-protein dependent and independent pathways, respectively.
| Compound | Assay | Species | Cell Line | EC50 (nM) | Reference |
| This compound | Calcium Flux | Human | HEK293 | 7 | [3] |
| Mouse | HEK293 | 1 | [3] | ||
| Rat | HEK293 | 3 | [3] | ||
| AMG 837 | Calcium Flux | Human | CHO | ~23 | [1][2] |
| Mouse | CHO | 22.6 | [1][2] | ||
| Rat | CHO | 31.7 | [1][2] | ||
| TAK-875 | Calcium Flux | Human | CHO | 14 | [5] |
| This compound | β-Arrestin Recruitment | Human | - | Potent Agonist | [3] |
| Mouse | - | Potent Agonist | [3] | ||
| Rat | - | Potent Agonist | [3] |
Comparative In Vivo Glucose Lowering Effects
The ultimate preclinical validation for a potential anti-diabetic agent lies in its ability to control glucose levels in relevant animal models. Intraperitoneal (IPGTT) and oral (OGTT) glucose tolerance tests are standard procedures to assess in vivo efficacy.
| Compound | Animal Model | Test | Dose | Glucose Reduction | Reference |
| This compound | Mouse | IPGTT | - | Dose-dependent reduction | [3] |
| AMG 837 | Zucker Fatty Rat | IPGTT | 0.1 mg/kg | 34% decrease in glucose AUC | [1][4] |
| Zucker Fatty Rat | IPGTT | 0.3 mg/kg | 39% decrease in glucose AUC | ||
| TAK-875 | N-STZ-1.5 Rat | OGTT | 1-10 mg/kg | Significant improvement in glucose tolerance | [6] |
| Zucker Diabetic Fatty Rat | - | 10 mg/kg | Significant reduction in fasting hyperglycemia | [6] |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Replication of preclinical findings requires meticulous attention to experimental detail. Below are summarized protocols for the key assays mentioned.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the GPR40 receptor of the desired species (human, mouse, or rat) are commonly used.[1][2][3]
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Load cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Measure the fluorescence intensity over time using a plate reader.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Calculate the EC50 value from the dose-response curve.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR40 receptor, a key event in G-protein independent signaling and receptor desensitization.
-
Assay Principle: Enzyme fragment complementation (EFC) is a common technology used. The GPR40 receptor is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment. Upon agonist-induced interaction, the fragments combine to form an active enzyme, which generates a detectable signal (e.g., chemiluminescence).
-
Procedure:
-
Use a commercially available cell line engineered for this assay (e.g., PathHunter® β-Arrestin GPCR Assay).
-
Plate the cells and incubate.
-
Add the test compound at various concentrations.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
Add the enzyme substrate and measure the signal (e.g., luminescence) using a plate reader.
-
The signal intensity is proportional to the extent of β-arrestin recruitment.
-
In Vivo Glucose Tolerance Test (GTT)
This experiment assesses the effect of a compound on glucose disposal in a living organism.
-
Animal Models:
-
Procedure:
-
Fast the animals overnight.
-
Administer the test compound (e.g., this compound) via the desired route (oral gavage or intraperitoneal injection).
-
After a specific time (e.g., 30-60 minutes), administer a glucose challenge (intraperitoneally for IPGTT or orally for OGTT).
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Measure blood glucose concentrations.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound.
-
This guide provides a foundational framework for understanding and replicating the preclinical findings of this compound and its alternatives. By presenting the data in a comparative format and detailing the experimental protocols, we aim to facilitate further research and development in the pursuit of effective therapies for type 2 diabetes.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating GPR40 Agonist Safety: A Comparative Analysis of LY2922470 and the Discontinued TAK-875
The landscape of G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes has been shaped by both promise and peril. While the therapeutic potential of this class of drugs is significant, the development of TAK-875 (Fasiglifam) was halted in Phase III clinical trials due to concerns over liver safety, casting a long shadow over subsequent candidates. This guide provides a comparative assessment of the safety profiles of LY2922470, a clinical-stage GPR40 agonist from Eli Lilly and Company, and the discontinued (B1498344) TAK-875, with a focus on available preclinical and clinical data.
For researchers and drug development professionals, understanding the nuances of safety and toxicity is paramount. This comparison aims to synthesize the available data to inform future research and development in this therapeutic area.
Quantitative Safety Data Comparison
A direct quantitative comparison of the safety profiles of this compound and TAK-875 is challenging due to the limited publicly available safety data for this compound. However, by compiling the extensive data on TAK-875's liver toxicity and contrasting it with the qualitative statements regarding this compound's tolerability, a picture of their divergent safety profiles begins to emerge.
| Safety Parameter | This compound | TAK-875 |
| Development Status | No recent development reported since early 2019[1] | Development terminated in Phase III trials due to liver safety concerns.[2] |
| Clinical Trial Adverse Events | Reported to be "well tolerated" with "no dose-limiting adverse events" in single and multiple ascending dose studies. Specific quantitative data on adverse events is not publicly available.[3][4] | Increased incidence of elevated liver enzymes observed in Phase III trials.[2][5] |
| Alanine Aminotransferase (ALT) Elevation (>3x ULN) | Data not publicly available. | - 2.7% of patients receiving any dose. - 3% in patients receiving 25 mg and 6% in patients receiving 50 mg in a 24-week study.[2][5] |
| Hepatotoxicity Mechanism | Not established from public data. Preclinical development aimed to mitigate risks seen with other GPR40 agonists. | Formation of a reactive acyl glucuronide metabolite, inhibition of bile salt export pump (BSEP), and mitochondrial toxicity.[2][6][7][8][9] |
| Preclinical Toxicology Findings | General statement of being evaluated in rat and dog toxicology studies with dose-proportional exposures. No specific adverse findings reported.[3][4] | In high-dose rat studies, associated with increases in ALT, bilirubin, and bile acids, with microscopic findings of hepatocellular hypertrophy and single cell necrosis.[2][6] In dogs, preclinical studies revealed crystallization of TAK-875 and its primary metabolite in the biliary tract.[10] |
Signaling Pathways and Mechanism of Action
Both this compound and TAK-875 are agonists of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor predominantly expressed on pancreatic β-cells. Activation of GPR40 by fatty acids or synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating safety assessment studies. Below are summaries of key experimental protocols relevant to the safety evaluation of GPR40 agonists, primarily based on the extensive investigations into TAK-875's toxicity.
Covalent Binding Assay to Detect Reactive Metabolites
This assay is designed to determine if a drug forms reactive metabolites that can covalently bind to cellular macromolecules, a potential mechanism for idiosyncratic drug-induced liver injury.
Protocol Summary:
-
Test System: Cryopreserved human hepatocytes.
-
Test Article: Radiolabeled compound (e.g., [14C]-TAK-875).
-
Procedure:
-
Hepatocytes are incubated with the radiolabeled compound.
-
After incubation, the cells are lysed, and proteins are precipitated.
-
The protein pellet is exhaustively washed to remove any non-covalently bound radioactivity.
-
The amount of radioactivity remaining in the protein pellet is quantified using liquid scintillation counting.
-
-
Endpoint: The extent of covalent binding is typically expressed as picomole equivalents of the drug bound per milligram of protein.
Bile Salt Export Pump (BSEP) Inhibition Assay
This in vitro assay assesses the potential of a drug to inhibit BSEP, a transporter on the canalicular membrane of hepatocytes responsible for pumping bile salts out of the liver cell. Inhibition of BSEP can lead to cholestatic liver injury.
Protocol Summary:
-
Test System: Membrane vesicles prepared from cells overexpressing human BSEP (e.g., Sf9 insect cells).
-
Substrate: A radiolabeled BSEP substrate, such as [3H]-taurocholic acid.
-
Procedure:
-
Membrane vesicles are incubated with the radiolabeled substrate in the presence and absence of various concentrations of the test compound.
-
The uptake of the substrate into the vesicles is initiated by the addition of ATP.
-
The reaction is stopped, and the vesicles are separated from the incubation medium by rapid filtration.
-
The amount of radioactivity retained on the filter (representing substrate transported into the vesicles) is measured.
-
-
Endpoint: The concentration of the test compound that inhibits BSEP activity by 50% (IC50) is calculated.
Mitochondrial Toxicity Assessment
Mitochondrial dysfunction is a known mechanism of drug-induced toxicity. Assays to assess mitochondrial toxicity often measure changes in cellular respiration.
Protocol Summary (using Seahorse XF Analyzer):
-
Test System: A relevant cell line, such as HepG2 human hepatoma cells.
-
Procedure:
-
Cells are seeded in a specialized microplate and treated with different concentrations of the test drug.
-
The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured in real-time using a Seahorse XF Analyzer.
-
A mitochondrial stress test is performed by sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) to assess various parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
-
Endpoint: Changes in OCR and ECAR in response to the test drug, indicating impairment of mitochondrial function.
Conclusion
The divergent safety profiles of this compound and TAK-875 underscore the critical importance of thorough preclinical and clinical safety evaluations for GPR40 agonists. While TAK-875's development was halted due to clear evidence of hepatotoxicity, the publicly available information for this compound suggests a more favorable, albeit qualitatively described, safety profile in early clinical studies. The lack of detailed, quantitative safety data for this compound makes a direct, robust comparison challenging and highlights the need for greater transparency in the reporting of early-phase clinical trial safety data. For researchers in this field, the lessons learned from TAK-875 provide a clear roadmap of potential toxicity mechanisms to investigate for any new GPR40 agonist, including the formation of reactive metabolites, inhibition of key hepatic transporters like BSEP, and mitochondrial toxicity. The ultimate safety of this compound and other GPR40 agonists in development will depend on their ability to avoid these and other potential safety liabilities.
References
- 1. LY 2922470 - AdisInsight [adisinsight.springer.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
Safety Operating Guide
Navigating the Safe Disposal of LY2922470 in a Laboratory Setting
The proper disposal of research compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling LY2922470, a selective GPR40 agonist used in metabolic disease research, adherence to established disposal protocols is essential.[1][2][3][4] While this compound is shipped as a non-hazardous chemical, all research materials should be handled with care, and waste should be managed as potentially hazardous unless explicitly stated otherwise by the manufacturer's Safety Data Sheet (SDS).[5]
The primary source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer.[1] This document contains specific guidance on handling, hazards, and disposal. In the absence of an SDS or for supplementing its information, the following procedures, based on general laboratory hazardous waste guidelines, should be followed.
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired solid this compound powder.
-
Liquid Waste: Solutions of this compound (e.g., dissolved in DMSO or acetonitrile) and any rinsate from cleaning contaminated glassware.[1][3][5]
-
Contaminated Labware (Sharps): Needles, syringes, or razor blades used in handling the compound.[6]
-
Contaminated Labware (Non-Sharps): Vials, pipette tips, gloves, and absorbent paper used during handling or spill cleanup.[7]
It is crucial to segregate these waste streams. Do not mix non-hazardous waste with hazardous waste.[7] Specifically, keep organic solvent waste (like DMSO or acetonitrile (B52724) solutions) separate from aqueous waste and solid waste.
2. Handling and Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including safety glasses, a lab coat, and chemical-resistant gloves. All waste handling should be performed within a chemical fume hood to minimize inhalation exposure.
3. Disposal of Solid this compound:
-
Carefully place the solid this compound into a dedicated hazardous chemical waste container suitable for solid waste.
-
Ensure the container is made of a material compatible with the chemical.
-
The container must be clearly labeled as "Hazardous Waste" and list all contents, including "this compound (CAS: 1423018-12-5)".[1]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) until collection by the institution's Environmental Health and Safety (EH&S) department.[8]
4. Disposal of Liquid Waste (this compound Solutions):
-
Collect all liquid waste containing this compound, including stock solutions and experimental waste, in a sealable, leak-proof hazardous waste container compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvent waste).
-
Never dispose of chemical waste down the drain.[7][9] The sewer system is not designed to handle such compounds.[10]
-
Label the container with "Hazardous Waste" and list all constituents by percentage (e.g., "DMSO, this compound").
-
Keep the container securely closed except when adding waste.[7] Store it in the SAA.
5. Disposal of Contaminated Materials:
-
Sharps: All chemically contaminated sharps must be placed in a designated, puncture-resistant sharps container.[6] This container should be labeled as "Hazardous Waste - Sharps" and list the chemical contaminants.
-
Non-Sharps: Place items like contaminated gloves, vials, and pipette tips into a dedicated solid waste container or a durable, sealed plastic bag clearly labeled as hazardous chemical waste with the name of the compound.[7]
-
Spill Cleanup: Materials used to clean up spills of this compound must also be treated as hazardous waste and disposed of in the designated solid chemical waste container.[7]
6. Empty Containers: An empty container that held this compound must be managed as hazardous waste.[7] To render it non-hazardous, it should be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as liquid hazardous waste.[7] After rinsing, deface the original label and dispose of the container as regular lab glass or plastic trash, in accordance with institutional policy.[7]
Regulatory and Storage Guidelines
The management of laboratory waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[9] Adherence to institutional and federal guidelines is mandatory.
| Guideline Category | Specification | Citation |
| Waste Storage Location | Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA). | [8] |
| Container Condition | Must be chemically compatible with the waste, free from damage, and have a secure, leak-proof closure. | [6][9] |
| Maximum Storage Time | For academic labs, typically a maximum of six months within the facility. | [9] |
| Maximum Volume | Generally, no more than 25 gallons of total chemical waste per laboratory before removal. | [6] |
| Inspections | SAA and waste containers should be inspected weekly for leaks and proper labeling. | [8][9] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for this compound Waste Disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. abmole.com [abmole.com]
- 5. medkoo.com [medkoo.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Biological Waste Guide | Environmental Health and Safety [ehs.uconn.edu]
Essential Safety and Logistical Information for Handling LY2922470
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of LY2922470, a potent and selective GPR40 agonist. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination.
Compound Data
This compound is a research chemical and should be handled with care. It is intended for laboratory research use only and is not for human or veterinary use.[1][2]
| Parameter | Value | Source |
| CAS Number | 1423018-12-5 | [1][3] |
| Molecular Formula | C₂₈H₂₉NO₄S | [1][4] |
| Molecular Weight | 475.60 g/mol | [2][4] |
| Appearance | Solid | [1] |
| Human GPR40 EC₅₀ | 7 nM | [2][3][5] |
| Mouse GPR40 EC₅₀ | 1 nM | [2][3][5] |
| Rat GPR40 EC₅₀ | 3 nM | [2][3][5] |
| Storage | Store at 4°C, protect from light. For long-term storage, -20°C is recommended. | [2][3][6] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.[7][8] The following PPE is required at a minimum when handling this compound.
Standard Handling Operations (Weighing, Dissolving, and Diluting)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against skin contact. Double-gloving is a best practice when handling potent compounds. |
| Eye Protection | Chemical splash goggles. | Protects eyes from splashes and aerosols.[7][9] |
| Body Protection | A lab coat worn over personal clothing. | Protects against minor spills and contamination of personal clothing.[9] |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form. | Minimizes the risk of inhaling airborne particles.[7][10] |
High-Risk Operations (Procedures with a high likelihood of aerosol generation)
For procedures with a higher risk of generating aerosols or dust, enhanced PPE is required in addition to the standard recommendations.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) with extended cuffs, double-gloved. | Enhanced protection against skin contact. |
| Eye and Face Protection | A face shield worn over chemical splash goggles. | Provides full-face protection from splashes and aerosols.[9] |
| Body Protection | A disposable, chemical-resistant gown or coveralls. | Offers more extensive body coverage to prevent contamination.[7][10] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential for preventing inhalation of potent compounds.[7][10] |
Operational Plans
Handling and Weighing
-
Designated Area : All handling of this compound, especially in its solid form, should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize exposure.[8]
-
Weighing : Use a dedicated set of weighing tools (spatulas, weigh paper, etc.). Clean all tools thoroughly after use.
-
Spill Management : Have a spill kit readily available. In case of a spill, follow your institution's established procedures for hazardous chemical spills.
Solution Preparation
-
Solvent Selection : this compound is soluble in DMSO.[2]
-
Procedure : Add the solvent to the solid compound slowly to avoid splashing. Cap the vial securely and vortex or sonicate until fully dissolved.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.[11] Adherence to institutional and local regulations is mandatory.
Waste Segregation
-
Solid Waste : Collect unused or expired solid this compound, contaminated weigh paper, and other solid materials in a dedicated, sealed container clearly labeled "Hazardous Chemical Waste" with the full chemical name.[11]
-
Liquid Waste : Collect all solutions containing this compound in a designated, leak-proof, and chemically compatible container.[11] Label the container clearly with "Hazardous Chemical Waste" and list all contents.
-
Contaminated Sharps : Any needles, syringes, or other sharps that come into contact with this compound should be disposed of in a designated sharps container for hazardous waste.
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste bag.
Disposal Procedure
-
Collection : All waste streams should be collected at the point of generation.
-
Storage : Store hazardous waste in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Pickup : Contact your EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of any chemical waste down the drain or in the regular trash.[11]
GPR40 Signaling Pathway
Caption: A simplified diagram of the GPR40 signaling cascade initiated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. medkoo.com [medkoo.com]
- 7. falseguridad.com [falseguridad.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | CA [sdsmanager.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
